Product packaging for 1,4-Diisopropyl-2-methylbenzene(Cat. No.:CAS No. 58502-85-5)

1,4-Diisopropyl-2-methylbenzene

Cat. No.: B1295472
CAS No.: 58502-85-5
M. Wt: 176.3 g/mol
InChI Key: BRXCOIOOGGCKPZ-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-2-methylbenzene is a useful research compound. Its molecular formula is C13H20 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20 B1295472 1,4-Diisopropyl-2-methylbenzene CAS No. 58502-85-5

Properties

IUPAC Name

2-methyl-1,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCOIOOGGCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207224
Record name 1,4-Diisopropyl-2-methylbenzene
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Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58502-85-5
Record name 1,4-Diisopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and potentially biological research areas. This technical guide provides a detailed overview of its chemical and physical properties, available synthesis and analytical methodologies, and a summary of its known safety profile. The information is presented to support researchers and professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReference
CAS Number 58502-85-5[1]
Molecular Formula C₁₃H₂₀[1]
Molecular Weight 176.30 g/mol [1]
IUPAC Name This compound
Appearance Colorless liquid (presumed based on related compounds)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in nonpolar organic solvents and insoluble in water.
Vapor Pressure Data not available

Synthesis and Experimental Protocols

General Synthesis Approach: Friedel-Crafts Alkylation

A potential synthetic route for this compound is the Friedel-Crafts alkylation of p-cymene (4-isopropyltoluene) with an isopropylating agent such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_cymene p-Cymene reaction_vessel Reaction Vessel (Inert Atmosphere, Controlled Temperature) p_cymene->reaction_vessel isopropanol Isopropylating Agent (e.g., Isopropanol) isopropanol->reaction_vessel catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction_vessel quench Quenching (e.g., with ice water) reaction_vessel->quench Reaction Mixture extraction Extraction (with organic solvent) quench->extraction washing Washing (e.g., with brine) extraction->washing drying Drying (with anhydrous Na₂SO₄) washing->drying distillation Fractional Distillation drying->distillation Crude Product product This compound distillation->product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

Characterization of this compound would typically involve standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl and methyl groups. The splitting patterns and integration values would be key to confirming the substitution pattern.

  • ¹³C NMR: The spectrum would reveal the number of unique carbon environments in the molecule, consistent with its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification.

  • Gas Chromatography (GC): The retention time of the compound on a suitable column (e.g., a non-polar capillary column) can be used for its identification and quantification. The Kovats retention index for this compound on a standard non-polar column is reported to be 1210.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound. The main library GC-MS data for this compound shows a top peak at m/z 161 and the molecular ion peak at m/z 176.[1]

Experimental Workflow: GC-MS Analysis

G sample Sample containing This compound injection GC Injection Port sample->injection column GC Column (e.g., non-polar capillary) injection->column Vaporized Sample detection Mass Spectrometer column->detection Separated Components data Data Acquisition and Analysis detection->data result Identification and Quantification data->result

Caption: A simplified workflow for the analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the reviewed scientific literature regarding the biological activity of this compound or its involvement in any specific signaling pathways. Further research is required to explore its potential pharmacological or toxicological effects.

Safety and Toxicity

Limited safety and toxicity data are available for this compound. However, information on the related compound, 1,4-diisopropylbenzene, can provide some initial guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.

Toxicity Data (for 1,4-diisopropylbenzene)ValueReference
Acute Oral LD50 (Rat) > 3200 mg/kg
Skin Corrosion/Irritation (Guinea pig) Irritating to skin
Eye Irritation Causes eye irritation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects

Conclusion

This technical guide provides a summary of the currently available information on this compound. While its fundamental chemical and physical properties are partially documented, there is a significant lack of data regarding its biological activity and detailed experimental protocols for its synthesis and analysis. This presents an opportunity for further research to elucidate the potential applications and biological relevance of this compound, particularly in the context of drug discovery and development. Researchers are encouraged to conduct further studies to fill these knowledge gaps.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various fields of chemical research and development. Its specific substitution pattern influences its physical properties and chemical reactivity, making a thorough understanding of these characteristics crucial for its application in synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by experimental data and protocols.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 2-methyl-1,4-di(propan-2-yl)benzene, possesses a unique set of properties stemming from its molecular structure.[1] The presence of two isopropyl groups and a methyl group on the benzene ring impacts its boiling point, melting point, density, and spectroscopic characteristics.

Physical Properties
PropertyThis compound (C13H20)1,4-diisopropylbenzene (C12H18)
Molecular Weight 176.30 g/mol [1]162.27 g/mol [2][3]
CAS Number 58502-85-5[1]100-18-5[2][3]
Boiling Point No experimental data available210 °C (lit.)[2][3]
Melting Point No experimental data available-17 °C (lit.)[2][3]
Density No experimental data available0.857 g/mL at 25 °C (lit.)[2][3]
Refractive Index No experimental data availablen20/D 1.489 (lit.)[2][3]
Chemical Properties and Reactivity

The chemical behavior of this compound is characteristic of alkyl-substituted benzenes. The electron-donating nature of the alkyl groups activates the aromatic ring towards electrophilic substitution reactions. The positions of substitution are directed by the existing alkyl groups, generally to the ortho and para positions relative to the activating groups. However, steric hindrance from the bulky isopropyl groups can influence the regioselectivity of these reactions.

Common reactions involving this compound and other alkylbenzenes include:

  • Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles, leading to the substitution of a hydrogen atom. Examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The directing effects of the methyl and isopropyl groups will favor substitution at the less sterically hindered available positions on the ring.

  • Oxidation of Alkyl Side Chains: The isopropyl and methyl groups can be oxidized under strong oxidizing conditions to carboxylic acids. The benzylic protons on the isopropyl groups are particularly susceptible to oxidation.

  • Friedel-Crafts Reactions: As a substituted benzene, it can serve as a nucleophile in Friedel-Crafts alkylation and acylation reactions, leading to the introduction of further alkyl or acyl groups onto the aromatic ring.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak and various fragment ions resulting from the cleavage of the alkyl groups.

Ionm/z
Molecular Ion [M]+ 176
[M-CH3]+ 161
[M-C3H7]+ 133
Base Peak 161

Data sourced from NIST Mass Spectrometry Data Center[1][5]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration
~3050-3000Aromatic C-H Stretch
~2960-2850Aliphatic C-H Stretch (from methyl and isopropyl groups)
~1600, 1500Aromatic C=C Bending
~1465, 1385C-H Bending (from alkyl groups)
~880-800C-H Out-of-plane Bending (indicative of substitution pattern)

Characteristic ranges for substituted benzenes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the characterization of this compound.

Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.

Synthesis_Workflow p_cymene p-Cymene reaction_vessel Reaction Vessel p_cymene->reaction_vessel isopropyl_chloride Isopropyl Chloride isopropyl_chloride->reaction_vessel lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_vessel workup Aqueous Workup & Purification reaction_vessel->workup product This compound workup->product

A simplified workflow for the synthesis of this compound.

Protocol:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-cymene and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.

  • Alkylation: Add isopropyl chloride dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice and water to quench the reaction. Separate the organic layer, wash it with a dilute acid, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of a purified sample of this compound.

Physical_Property_Determination cluster_boiling_point Boiling Point Determination cluster_density Density Measurement cluster_refractive_index Refractive Index Measurement bp_distillation Simple Distillation bp_temp Record Vapor Temperature bp_distillation->bp_temp density_pycnometer Use Pycnometer density_mass_vol Measure Mass and Volume density_pycnometer->density_mass_vol ri_refractometer Use Abbe Refractometer ri_temp_control Control Temperature ri_refractometer->ri_temp_control

Experimental workflows for determining key physical properties.

Boiling Point: Determined by simple distillation of the purified liquid. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density: Measured using a pycnometer or a density meter at a controlled temperature. The mass of a known volume of the liquid is determined, and the density is calculated.

Refractive Index: Measured using an Abbe refractometer at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Analysis Workflow

Spectroscopic_Analysis sample Purified this compound nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

A general workflow for the spectroscopic characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run on a solution of the sample in a deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: An IR spectrum is obtained from a thin film of the liquid sample between salt plates or using an ATR-FTIR spectrometer. The absorption bands are correlated to the functional groups present in the molecule.

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically via gas chromatography (GC-MS), and ionized. The resulting mass spectrum provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Chemical Reactivity and Potential Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in biological contexts, its chemical reactivity is well-understood within the framework of organic chemistry. The following diagram illustrates a representative electrophilic aromatic substitution reaction.

Electrophilic_Substitution reactant This compound intermediate Arenium Ion Intermediate (Resonance Stabilized) reactant->intermediate Attack by π-system electrophile Electrophile (E+) electrophile->intermediate product Substituted Product intermediate->product Deprotonation base Base proton_loss Loss of H+ base->proton_loss proton_loss->product

Generalized mechanism of an electrophilic aromatic substitution reaction.

In the context of drug development, understanding these fundamental reactions is crucial for designing synthetic routes to more complex molecules where the this compound moiety may serve as a scaffold or starting material. Its metabolic fate in biological systems would likely involve oxidation of the alkyl side chains by cytochrome P450 enzymes, a key consideration in drug metabolism studies.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing available quantitative data and outlining standard experimental protocols for its synthesis and characterization. While specific experimental values for some physical properties remain to be definitively determined for this particular isomer, the provided information, in conjunction with data from closely related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with this and similar substituted aromatic hydrocarbons. The diagrams included illustrate fundamental workflows and reaction mechanisms relevant to the study and application of this compound.

References

Synthesis of 2-Methyl-1,4-Diisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthetic routes for 2-methyl-1,4-diisopropylbenzene. While this specific compound is not extensively documented in publicly available literature, its synthesis can be approached through established organic chemistry principles, primarily Friedel-Crafts alkylation reactions. This document outlines two primary plausible synthetic pathways, complete with detailed, constructed experimental protocols and expected quantitative data based on analogous reactions.

Introduction

2-Methyl-1,4-diisopropylbenzene, also known as 2,5-diisopropyltoluene, is an aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Its synthesis primarily relies on the principles of electrophilic aromatic substitution, where an aromatic ring is alkylated in the presence of a catalyst. The two most logical synthetic strategies involve either the isopropylation of p-cymene or the methylation of 1,4-diisopropylbenzene.

Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of 2-methyl-1,4-diisopropylbenzene:

  • Route A: Isopropylation of p-Cymene. This pathway involves the introduction of a second isopropyl group onto the p-cymene (4-isopropyltoluene) molecule. The directing effects of the existing methyl and isopropyl groups will influence the isomeric distribution of the product.

  • Route B: Methylation of 1,4-Diisopropylbenzene. This route entails the introduction of a methyl group onto the 1,4-diisopropylbenzene ring. The directing influence of the two isopropyl groups will determine the position of methylation.

The selection of the appropriate pathway and reaction conditions is crucial for maximizing the yield and selectivity of the desired 2-methyl-1,4-diisopropylbenzene isomer.

Route A: Isopropylation of p-Cymene

This synthetic approach utilizes the readily available starting material, p-cymene, and introduces a second isopropyl group via a Friedel-Crafts alkylation reaction. The reaction can be catalyzed by various Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.

Experimental Protocol: Isopropylation of p-Cymene with Isopropyl Alcohol and AlCl₃

Objective: To synthesize 2-methyl-1,4-diisopropylbenzene by the isopropylation of p-cymene.

Materials:

  • p-Cymene (4-isopropyltoluene)

  • Isopropyl alcohol

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Cracked ice

Procedure:

  • A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

  • The flask is charged with anhydrous aluminum chloride (e.g., 0.5 moles) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. The mixture is cooled in an ice bath.

  • A solution of p-cymene (e.g., 1.0 mole) and isopropyl alcohol (e.g., 1.2 moles) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours.

  • The reaction mixture is cooled in an ice bath and cautiously poured onto a mixture of cracked ice and concentrated hydrochloric acid (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic extracts are washed sequentially with water, 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to isolate the 2-methyl-1,4-diisopropylbenzene isomer.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the isopropylation of toluene, which can be extrapolated to the isopropylation of p-cymene. The actual yields and isomer distribution for the synthesis of 2-methyl-1,4-diisopropylbenzene may vary.

ParameterValueReference
CatalystMordenite (HM-3, Si/Al ratio = 44.9)[1]
Alkylating AgentIsopropyl alcohol[1]
Temperature473 K[1]
Toluene Conversion~21 wt%[1]
Total Cymene Selectivity~96 wt%[1]
p-Cymene Selectivity~38 wt%[1]
m-Cymene Selectivity~62 wt%[1]
Diisopropyl Toluene FormationPresent, but not quantified[1]

Note: The data above is for the isopropylation of toluene to cymenes. The second isopropylation of p-cymene would likely result in a mixture of diisopropyltoluene isomers, including the target 2-methyl-1,4-diisopropylbenzene.

Reaction Pathway Diagram

Isopropylation_of_pCymene pCymene p-Cymene Intermediate Carbocation Intermediate pCymene->Intermediate Electrophilic Attack Isopropanol Isopropyl Alcohol Isopropanol->Intermediate + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate Product 2-Methyl-1,4-diisopropylbenzene (and other isomers) Intermediate->Product Deprotonation

Caption: Isopropylation of p-Cymene via Friedel-Crafts Alkylation.

Route B: Methylation of 1,4-Diisopropylbenzene

This alternative synthetic route involves the methylation of 1,4-diisopropylbenzene. The two isopropyl groups on the benzene ring will direct the incoming methyl group to the ortho positions, leading to the formation of 2-methyl-1,4-diisopropylbenzene as one of the products.

Experimental Protocol: Methylation of 1,4-Diisopropylbenzene with Methyl Chloride and AlCl₃

Objective: To synthesize 2-methyl-1,4-diisopropylbenzene by the methylation of 1,4-diisopropylbenzene.

Materials:

  • 1,4-Diisopropylbenzene

  • Methyl chloride (gas or condensed liquid)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (or other suitable solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Cracked ice

Procedure:

  • A 500 mL three-necked round-bottom flask is fitted with a stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser connected to a calcium chloride drying tube.

  • The flask is charged with anhydrous aluminum chloride (e.g., 0.6 moles) and anhydrous carbon disulfide (150 mL). The mixture is cooled in an ice-salt bath.

  • 1,4-Diisopropylbenzene (e.g., 1.0 mole) is added to the flask.

  • Methyl chloride gas is bubbled through the stirred mixture at a steady rate. The temperature should be maintained between 0°C and 5°C. The addition is continued until the theoretical amount of methyl chloride has been absorbed.

  • After the addition of methyl chloride, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • The reaction mixture is then carefully poured onto a mixture of cracked ice and concentrated hydrochloric acid (100 mL).

  • The carbon disulfide layer is separated, and the aqueous layer is extracted with carbon disulfide (2 x 50 mL).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and again with water.

  • The organic solution is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

  • The residue is fractionally distilled under reduced pressure to separate the 2-methyl-1,4-diisopropylbenzene from unreacted starting material and other isomers.

Quantitative Data (Representative)
ParameterValueReference
Reaction TypeTransalkylation[2]
Reactants2,5-dichloro-4-isopropyltoluene and Toluene[2]
CatalystAnhydrous aluminum chloride[2]
TemperatureRoom Temperature[2]
Reaction Time5 hours[2]
Toluene to Substrate Ratio~10-20 times by volume[2]
YieldQuantitative (for the specific transalkylation)[2]

Note: This data is for a transalkylation reaction, which proceeds via a similar Friedel-Crafts mechanism. The yield and selectivity for the methylation of 1,4-diisopropylbenzene will depend on the specific conditions and may result in a mixture of methylated isomers.

Reaction Pathway Diagram

Methylation_of_1_4_DIPB DIPB 1,4-Diisopropylbenzene Intermediate Carbocation Intermediate DIPB->Intermediate Electrophilic Attack MeCl Methyl Chloride MeCl->Intermediate + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate Product 2-Methyl-1,4-diisopropylbenzene (and other isomers) Intermediate->Product Deprotonation

Caption: Methylation of 1,4-Diisopropylbenzene via Friedel-Crafts Alkylation.

Conclusion

The synthesis of 2-methyl-1,4-diisopropylbenzene can be effectively approached through two primary Friedel-Crafts alkylation strategies: the isopropylation of p-cymene and the methylation of 1,4-diisopropylbenzene. Both methods are expected to produce a mixture of isomers, necessitating efficient purification techniques such as fractional distillation to isolate the desired product. The choice of catalyst, reaction temperature, and reactant ratios are critical parameters that must be optimized to achieve the desired yield and selectivity. The experimental protocols provided herein serve as a comprehensive starting point for researchers and scientists in the development of synthetic routes to this and related polyalkylated aromatic compounds. Further research into shape-selective catalysts, such as specific zeolites, may offer pathways to improved isomeric selectivity.

References

An In-depth Technical Guide to Research on 1,4-Diisopropyl-2-methylbenzene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and biological research fields. Its structural similarity to naturally occurring and industrially significant isomers like p-cymene suggests potential biological activities worth exploring. This technical guide provides a comprehensive overview of the existing research, focusing on the chemical properties, synthesis, and known biological activities of this compound and its related isomers. Due to the limited direct research on this compound, this guide also includes data on closely related cymene and diisopropylbenzene isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols are provided to facilitate further investigation into its biological effects.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its isomers is fundamental for any experimental design. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₀--INVALID-LINK--
Molecular Weight 176.30 g/mol --INVALID-LINK--
CAS Number 58502-85-5--INVALID-LINK--
IUPAC Name 2-methyl-1,4-di(propan-2-yl)benzene--INVALID-LINK--
XLogP3 4.5--INVALID-LINK--
Kovats Retention Index (Standard non-polar) 1210--INVALID-LINK--

Table 2: Comparative Physicochemical Properties of Cymene Isomers

Propertyo-Cymenem-Cymenep-Cymene
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol 134.22 g/mol
CAS Number 527-84-4535-77-399-87-6
Boiling Point 178 °C175-176 °C177 °C
Density 0.8766 g/cm³ at 20 °C0.86 g/cm³ at 20 °C0.857 g/cm³ at 20 °C
log Kow 4.263.84.1

Synthesis and Manufacturing

The synthesis of diisopropylbenzene isomers typically involves the alkylation of benzene or cumene with propylene in the presence of a catalyst, followed by fractionation. While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from patent literature describing the synthesis of diisopropylbenzenes.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aromatic compound like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Toluene, Isopropylating agent) Reaction Alkylation Reaction (e.g., Friedel-Crafts) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Catalyst Catalyst (e.g., AlCl3, Zeolite) Catalyst->Reaction Purification Purification (Distillation, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC, GC) Purification->Purity Final Pure this compound NMR->Final MS->Final IR->Final Purity->Final

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Toxicology

Direct research on the biological activities of this compound is limited. However, extensive research on its isomers, particularly p-cymene, provides valuable insights into potential areas of investigation. p-Cymene is a well-documented monoterpene found in numerous essential oils and exhibits a range of biological effects.

Table 3: Summary of Reported Biological Activities of p-Cymene

ActivityDescription
Antimicrobial Exhibits activity against various bacteria and fungi.
Antioxidant Demonstrates free radical scavenging capabilities.
Anti-inflammatory Shows potential in reducing inflammation in various models.
Analgesic Has been reported to have pain-relieving effects.
Anxiolytic May possess anxiety-reducing properties.
Toxicology of Cymene Isomers

The toxicological profiles of cymene isomers are important for assessing their safety. The following table summarizes available toxicity data.

Table 4: Acute Toxicity Data for Cymene Isomers

IsomerLD₅₀ (Oral, Rat)Dermal IrritationEye Irritation
o-Cymene 3,700 mg/kgIrritantIrritant
m-Cymene 4,750 mg/kgIrritantIrritant
p-Cymene 4,750 mg/kgIrritantIrritant

Experimental Protocols

To facilitate further research into the biological effects of this compound, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This protocol can be adapted to screen the compound against various cell lines.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

  • Target cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS, sterile)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture and harvest cells B 2. Count cells and adjust density A->B C 3. Seed cells into 96-well plate B->C D 4. Incubate for 24 hours (adhesion) C->D E 5. Prepare serial dilutions of This compound in medium D->E F 6. Replace medium with compound dilutions E->F G 7. Incubate for 24-72 hours F->G H 8. Add MTT solution to each well G->H I 9. Incubate for 2-4 hours H->I J 10. Solubilize formazan crystals I->J K 11. Read absorbance at 570 nm J->K L 12. Calculate % cell viability K->L M 13. Plot dose-response curve L->M N 14. Determine IC₅₀ value M->N

A step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Trypsinize and collect the cells, then perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and untreated cells (negative control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacteria, and fungi.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies will be needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications affect its biological activity.

This guide provides a foundational resource for researchers interested in exploring the potential of this compound. By leveraging the knowledge of its isomers and employing robust experimental protocols, the scientific community can begin to uncover the biological significance of this compound.

Solubility of 1,4-Diisopropyl-2-methylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-diisopropyl-2-methylbenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information derived from the behavior of structurally similar aromatic hydrocarbons. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a nonpolar compound in organic solvents is provided, which can be adapted for this compound.

Qualitative Solubility Profile

This compound, an alkyl-substituted aromatic hydrocarbon, is expected to exhibit solubility behavior governed by the "like dissolves like" principle. Its nonpolar nature, attributed to the benzene ring and the alkyl substituents, dictates its high affinity for nonpolar organic solvents and poor solubility in polar solvents such as water.

Based on the reported solubility of the closely related compound 1,4-diisopropylbenzene, the anticipated solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the presence of impurities.

Table 1: Qualitative Solubility of Structurally Similar Aromatic Hydrocarbons in Various Organic Solvents

SolventChemical ClassAnticipated Solubility of this compound
AcetoneKetoneSoluble / Miscible[1][2]
BenzeneAromatic HydrocarbonSoluble / Miscible[1][2]
ChloroformHalogenated AlkaneSparingly Soluble[3]
Diethyl EtherEtherSoluble / Miscible[1][2]
EthanolAlcoholSoluble / Miscible[1][2]
HexaneAliphatic HydrocarbonSoluble / Miscible
MethanolAlcoholSlightly Soluble[3]
TolueneAromatic HydrocarbonSoluble / Miscible

Note: The solubility data presented is for 1,4-diisopropylbenzene and is used as a proxy for this compound due to the lack of specific data for the latter.

Experimental Protocol for Solubility Determination: Static Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound, such as this compound (which is a liquid at room temperature but can be treated as a solute), in an organic solvent using the static equilibrium or "shake-flask" method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvent: Selected organic solvent (analytical grade or higher)

  • Apparatus:

    • Analytical balance

    • Thermostatically controlled shaker or water bath

    • Vials or flasks with airtight seals

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC))

Procedure
  • Preparation of Solvent-Solute Mixtures:

    • Accurately weigh an excess amount of this compound and transfer it to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the solute and solvent. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved solid.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any suspended solid particles.

  • Concentration Analysis:

    • Accurately weigh the filtered saturated solution.

    • Dilute the saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID for volatile compounds) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis & Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equilibrate Agitate at constant temperature prep2->equilibrate sample1 Allow excess solute to settle equilibrate->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter saturated solution sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze concentration (GC/HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Solubility Determination

References

Navigating Electrophilic Substitution on 1,4-Diisopropyl-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 1,4-diisopropyl-2-methylbenzene in electrophilic aromatic substitution reactions. Understanding the interplay of electronic effects and steric hindrance in this polysubstituted aromatic compound is crucial for predicting reaction outcomes and designing synthetic pathways in medicinal chemistry and materials science. This document outlines the directing effects of the alkyl substituents, predicts product distributions for key electrophilic substitution reactions, and provides representative experimental protocols.

Core Principles: Electronic Effects and Steric Hindrance

The reactivity of this compound is governed by the electronic and steric properties of its three alkyl substituents: two isopropyl groups and one methyl group. In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich benzene ring.

Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[1][2] This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself.[3][4] Consequently, these groups are known as "activating" groups.[3][5]

Directing Effects: Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.[1][3] This is because the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction is most stabilized by resonance when the electrophile adds to these positions.[4][5]

In this compound, the directing effects of the three alkyl groups must be considered collectively:

  • The methyl group at C2 directs to positions C1, C3, and C5.

  • The isopropyl group at C1 directs to positions C2 and C6.

  • The isopropyl group at C4 directs to positions C3 and C5.

The positions on the ring are therefore activated to different extents. The positions C3 and C5 are "reinforced" by the directing effects of both the C2-methyl group and the C4-isopropyl group, making them the most electronically favorable sites for substitution.[6] Position C6 is activated by the C1-isopropyl group.

Steric Hindrance: The bulky nature of the isopropyl groups introduces significant steric hindrance.[6] Electrophilic attack at positions adjacent to an isopropyl group is sterically hindered, which can influence the final product distribution.[6][7] In this compound, attack at position C3 (ortho to both a methyl and an isopropyl group) and C5 (ortho to an isopropyl group) will be subject to steric effects. Attack at position C6 is ortho to one isopropyl group.

Predicting Reactivity in Electrophilic Substitution Reactions

The interplay between the activating electronic effects and the countervailing steric hindrance determines the regioselectivity of electrophilic substitution reactions on this compound. The primary sites of substitution are predicted to be C3, C5, and C6. Due to the combined electronic activation, C3 and C5 are strongly favored. However, the steric bulk of the adjacent isopropyl groups may lead to a mixture of products, with substitution also occurring at the less hindered, but still activated, C6 position.

Nitration

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid.[8][9] The active electrophile is the nitronium ion (NO2+).[10]

Predicted Products:

  • Major Products: 1,4-Diisopropyl-2-methyl-5-nitrobenzene and 1,4-Diisopropyl-2-methyl-3-nitrobenzene.

  • Minor Product: 1,4-Diisopropyl-2-methyl-6-nitrobenzene.

The distribution between the 3- and 5-nitro isomers will depend on the specific reaction conditions, with lower temperatures potentially favoring the less sterically hindered product.

Halogenation

Halogenation, such as bromination or chlorination, is achieved by treating the aromatic compound with a halogen (Br2 or Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.[11]

Predicted Products:

  • Major Products: 5-Bromo-1,4-diisopropyl-2-methylbenzene and 3-Bromo-1,4-diisopropyl-2-methylbenzene.

  • Minor Product: 6-Bromo-1,4-diisopropyl-2-methylbenzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 containing dissolved SO3).[12][13][14] This reaction is often reversible.[13]

Predicted Products:

  • Major Products: this compound-5-sulfonic acid and this compound-3-sulfonic acid.

  • Minor Product: this compound-6-sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst.[15][16][17] This reaction is generally less susceptible to steric hindrance than alkylation and does not undergo rearrangements.

Predicted Products:

  • Major Product: Given the steric bulk, acylation is most likely to occur at the most accessible electronically activated position. The major product is expected to be the result of substitution at C5.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.[17][18] This reaction is prone to carbocation rearrangements and polyalkylation, making it less synthetically useful for this substrate which is already heavily alkylated.

Quantitative Data Summary

ReactionElectrophileReagents & ConditionsPredicted Major ProductsPredicted Minor Products
NitrationNO₂⁺Conc. HNO₃, Conc. H₂SO₄, 0-10 °C1,4-Diisopropyl-2-methyl-5-nitrobenzene, 1,4-Diisopropyl-2-methyl-3-nitrobenzene1,4-Diisopropyl-2-methyl-6-nitrobenzene
BrominationBr⁺Br₂, FeBr₃, dark, 25 °C5-Bromo-1,4-diisopropyl-2-methylbenzene, 3-Bromo-1,4-diisopropyl-2-methylbenzene6-Bromo-1,4-diisopropyl-2-methylbenzene
SulfonationSO₃Fuming H₂SO₄, 25 °CThis compound-5-sulfonic acid, this compound-3-sulfonic acidThis compound-6-sulfonic acid
AcylationRCO⁺CH₃COCl, AlCl₃, 0-25 °C1-(3,6-Diisopropyl-2-methylphenyl)ethanone (Substitution at C5)Substitution at C3 and C6

Detailed Experimental Protocols

The following are representative experimental protocols for the electrophilic substitution of this compound. Note: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and safety protocols.

Protocol for Nitration
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add the pre-cooled nitrating mixture dropwise while maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the products using NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Protocol for Bromination
  • Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap (to capture HBr), dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with a dilute solution of sodium thiosulfate to remove excess bromine.

  • Purification and Characterization: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the product by distillation under reduced pressure or column chromatography and characterize as described above.

Visualizations

Signaling Pathways and Logical Relationships

Electrophilic_Substitution_Directing_Effects cluster_substrate This compound cluster_effects Directing & Steric Effects cluster_products Predicted Reactivity Substrate C₆H₃(CH(CH₃)₂)₂(CH₃) C3 Position 3 Major Major Products (Positions 3 & 5) C3->Major C5 Position 5 C5->Major C6 Position 6 Minor Minor Product (Position 6) C6->Minor Me_Effect C2-Methyl (+I, Hyperconjugation) Ortho, Para Director Me_Effect->C3 activates Me_Effect->C5 activates Ip1_Effect C1-Isopropyl (+I) Ortho, Para Director Ip1_Effect->C6 activates Ip4_Effect C4-Isopropyl (+I) Ortho, Para Director Ip4_Effect->C3 activates Ip4_Effect->C5 activates Steric Steric Hindrance (Isopropyl Groups) Steric->C3 hinders Steric->C5 hinders Steric->C6 hinders

Caption: Directing effects on this compound.

EAS_Mechanism Start Arene + Electrophile (E⁺) Sigma_Complex Sigma Complex (Wheland Intermediate) Resonance Stabilized Carbocation Start->Sigma_Complex Attack of π-system on E⁺ (Slow, Rate-Determining Step) Product Substituted Arene + H⁺ Sigma_Complex->Product Deprotonation (Fast, Restores Aromaticity) Base Base Base->Sigma_Complex Experimental_Workflow Start Reactant & Solvent in Reaction Vessel Reagent_Add Slow Addition of Electrophilic Reagent/ Catalyst at Controlled Temp Start->Reagent_Add Monitoring Reaction Monitoring (TLC/GC) Reagent_Add->Monitoring Workup Quenching & Aqueous Work-up (Extraction) Monitoring->Workup Purification Drying, Solvent Removal, & Purification (Chromatography/Distillation) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

References

Isomers of diisopropyl-methylbenzene and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isomers of Diisopropyl-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isomers of diisopropyl-methylbenzene, focusing on their chemical structures, physicochemical properties, and relevant experimental methodologies. The content is structured to serve as a practical reference for professionals in the fields of chemical research and pharmaceutical development.

Isomers of Diisopropyl-methylbenzene

Diisopropyl-methylbenzene (C₁₃H₂₀) exists as six distinct positional isomers, differentiated by the arrangement of one methyl and two isopropyl groups on the benzene ring. The structural variations among these isomers lead to differences in their physical and chemical properties.

The six isomers are:

  • 1,2-Diisopropyl-3-methylbenzene

  • 1,2-Diisopropyl-4-methylbenzene

  • 1,3-Diisopropyl-2-methylbenzene

  • 1,3-Diisopropyl-5-methylbenzene

  • 1,4-Diisopropyl-2-methylbenzene

  • 2,4-Diisopropyl-1-methylbenzene

Physicochemical Properties

The following table summarizes the key quantitative data for the known isomers of diisopropyl-methylbenzene. Data for some isomers are limited in publicly available literature.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 58502-85-5C₁₃H₂₀176.30[1][2]Not AvailableNot Available
2,4-Diisopropyl-1-methylbenzene 1460-98-6C₁₃H₂₀176.30[3]Not AvailableNot Available
1,3-Diisopropyl-5-methylbenzene 3055-14-9C₁₃H₂₀176.30[4][5]Not AvailableNot Available
1,2-Diisopropyl-3-methylbenzene Not AvailableC₁₃H₂₀176.30Not AvailableNot Available
1,2-Diisopropyl-4-methylbenzene Not AvailableC₁₃H₂₀176.30Not AvailableNot Available
1,3-Diisopropyl-2-methylbenzene Not AvailableC₁₃H₂₀176.30Not AvailableNot Available

Experimental Protocols

Detailed methodologies for the synthesis and analysis of diisopropyl-methylbenzene isomers are crucial for research and development. Below are representative protocols.

Synthesis via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of diisopropyl-methylbenzene isomers by the alkylation of toluene with isopropyl alcohol.

Objective: To synthesize a mixture of diisopropyl-methylbenzene isomers.

Materials:

  • Toluene (C₇H₈)

  • Isopropyl alcohol (C₃H₈O)

  • Anhydrous Aluminum chloride (AlCl₃) - Catalyst

  • Dichloromethane (CH₂Cl₂) - Solvent

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) - Drying agent

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Catalyst Suspension: Add anhydrous AlCl₃ to dichloromethane in the flask and cool the mixture in an ice bath to 0-5 °C.

  • Reactant Addition: Prepare a mixture of toluene and isopropyl alcohol in the dropping funnel. Add this mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to separate the isomeric products.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the separation and identification of diisopropyl-methylbenzene isomers.

Objective: To separate and identify the isomers in a synthesized mixture.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary Column: Phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Dilute the sample mixture (1 µL) in a suitable solvent like hexane or dichloromethane (1 mL).

  • GC Conditions:

    • Injector Port Temperature: 250 °C

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis: Identify the individual isomers by comparing their retention times and the fragmentation patterns in their mass spectra with those of known standards or reference libraries. The similarities in mass spectra can make differentiation challenging, sometimes requiring analysis of retention indices on different polarity columns for confirmation.[6][7]

Mandatory Visualization

Isomer_Structures cluster_main Diisopropyl-methylbenzene Core (C13H20) cluster_isomers Positional Isomers Benzene Ring Benzene Ring I1 1,2-Diisopropyl-3-methylbenzene I2 1,2-Diisopropyl-4-methylbenzene I3 1,3-Diisopropyl-2-methylbenzene I4 1,3-Diisopropyl-5-methylbenzene I5 This compound I6 2,4-Diisopropyl-1-methylbenzene Methyl Group Methyl Group Isopropyl Group 1 Isopropyl Group 1 Isopropyl Group 2 Isopropyl Group 2

Caption: Logical relationship of diisopropyl-methylbenzene isomers.

Synthesis_Workflow Reactants Toluene + Isopropyl Alcohol Reaction Friedel-Crafts Alkylation (0°C to Room Temp) Reactants->Reaction Catalyst AlCl3 in Dichloromethane Catalyst->Reaction Quenching Quench with Ice/HCl Reaction->Quenching Workup Separatory Funnel Work-up (Wash with HCl, H2O, NaHCO3, Brine) Quenching->Workup Drying Dry with MgSO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation Concentration->Purification Product Purified Isomer Mixture Purification->Product

Caption: Experimental workflow for Friedel-Crafts synthesis.

References

Methodological & Application

Applications of 1,4-Diisopropyl-2-methylbenzene in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, serves as a versatile starting material and intermediate in organic synthesis. Its unique substitution pattern, featuring two isopropyl groups and a methyl group on a benzene ring, offers steric hindrance and electronic effects that can be strategically exploited in various chemical transformations. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data, to guide researchers in leveraging this compound for the synthesis of novel molecules with potential applications in pharmaceuticals and material science.

Introduction

This compound, also known as 2-methyl-1,4-di(propan-2-yl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀.[1] Its structure consists of a benzene ring substituted with two isopropyl groups at positions 1 and 4, and a methyl group at position 2. This substitution imparts specific chemical properties, including relative nonpolarity and solubility in organic solvents like hexane and toluene.[2] While not as commonly employed as some other aromatic building blocks, this compound offers unique synthetic possibilities due to the combined steric and electronic influences of its alkyl substituents. This note explores its key applications, focusing on its role as a precursor for more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀[1]
Molecular Weight 176.30 g/mol [1]
IUPAC Name 2-methyl-1,4-di(propan-2-yl)benzene[1]
CAS Number 58502-85-5[1]
Appearance Liquid
Solubility Soluble in alcohol, ether, acetone, and benzene; Insoluble in water.[3]

Key Synthetic Applications

The primary synthetic utility of this compound lies in its transformation into more functionalized aromatic compounds. The isopropyl and methyl groups can be selectively oxidized or otherwise modified to introduce a variety of functional groups, paving the way for the synthesis of complex target molecules.

Oxidation to 2-Methyl-1,4-benzenedicarboxaldehyde

A significant application of this compound is its oxidation to produce 2-methyl-1,4-benzenedicarboxaldehyde. This dialdehyde is a valuable building block in the synthesis of various heterocyclic compounds and polymers. The oxidation typically targets the isopropyl groups, which are more susceptible to oxidation than the methyl group under specific conditions.

Reaction Scheme:

oxidation_reaction start This compound product 2-Methyl-1,4-benzenedicarboxaldehyde start->product Oxidation reagent Oxidizing Agent (e.g., Chromic Acid) reagent->product

Caption: Oxidation of this compound.

Experimental Protocol: Chromic Acid Oxidation of 2-Methylnaphthalene (Analogous Procedure)

Materials:

  • 2-Methylnaphthalene (as a model substrate)

  • Chromic acid solution

  • Toluene

  • Sodium sulfate

Procedure:

  • The 2-methylnaphthalene is finely dispersed in an aqueous solution of chromic acid.

  • The reaction mixture is maintained at a temperature between 40 to 70°C.[4] For the oxidation of this compound, the temperature may need to be optimized.

  • The reaction is allowed to proceed for several hours. In the model reaction, the total reaction time was 5 hours, with chromic acid being added portion-wise.[4]

  • Upon completion, the reaction mixture is extracted with an organic solvent such as toluene at 50-60°C.[4]

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography.

Expected Outcome and Quantitative Data (for the model reaction):

ProductYieldPurity
2-Methyl-1,4-naphthoquinone65%99% (by GC)

It is crucial to note that this is an analogous procedure and the reaction conditions, yield, and purity will likely differ for the oxidation of this compound and require specific optimization.

Potential Applications in Drug Development and Material Science

The derivatives of this compound hold potential in various fields:

  • Drug Development: The core aromatic structure can be functionalized to create scaffolds for new pharmaceutical agents. The strategic placement of functional groups can influence the molecule's interaction with biological targets.

  • Material Science: The di-functionalized derivatives, such as the dialdehyde, can serve as monomers for the synthesis of novel polymers with specific thermal and mechanical properties. There is limited research suggesting its potential use in self-assembling materials.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a derivative from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization A This compound B Reaction Setup (Solvent, Reagents) A->B C Reaction (Heating, Stirring) B->C D Work-up (Extraction, Washing) C->D E Purification (Chromatography, Recrystallization) D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Purity Analysis (GC, HPLC) E->G

Caption: General experimental workflow.

Conclusion

This compound represents a valuable, yet perhaps underutilized, starting material in organic synthesis. Its unique substitution pattern allows for the synthesis of specifically functionalized aromatic compounds that can serve as key intermediates in the development of new drugs and materials. The protocols and data presented herein, though in part based on analogous transformations, provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. Further research into the selective functionalization of its alkyl groups is warranted to fully unlock its synthetic utility.

References

Application Notes and Protocols for 1,4-Diisopropyl-2-methylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,4-diisopropyl-2-methylbenzene as a high-boiling point solvent in organic synthesis and drug development. Its inert nature and high boiling point make it a suitable medium for reactions requiring elevated temperatures.

Overview and Physicochemical Properties

This compound is an aromatic hydrocarbon with a high boiling point, rendering it an excellent solvent for chemical reactions that necessitate temperatures exceeding those achievable with common solvents like toluene or xylene.[1] Its non-polar nature allows for the effective dissolution of a wide range of non-polar organic compounds.[2] High-boiling point aromatic solvents are particularly useful for promoting the uniform dispersion of reactants, accelerating reaction rates, and enabling precise temperature control, thereby minimizing side reactions.[1]

Table 1: Physicochemical Properties of this compound and Related Solvents

PropertyThis compound1,4-DiisopropylbenzeneTolueneXylene (mixed isomers)
Molecular Formula C₁₃H₂₀[3]C₁₂H₁₈[4]C₇H₈C₈H₁₀
Molecular Weight ( g/mol ) 176.30[3]162.27[4]92.14106.16
Boiling Point (°C) ~235 (estimated)210[5]110.6138-144
Melting Point (°C) N/A-17[5]-95-47.4 to -25
Density (g/mL at 25°C) ~0.86 (estimated)0.857[5]0.867~0.86
Solubility in Water Insoluble[6]Insoluble[7]InsolubleInsoluble
General Solubility Soluble in common organic solvents[6]Soluble in alcohol, ether, acetone, benzene[7]Miscible with most organic solventsMiscible with most organic solvents

Note: Experimental data for this compound is limited. The boiling point and density are estimated based on its structure and comparison with similar compounds.

Applications in Organic Synthesis

The high boiling point and chemical inertness of this compound make it a valuable solvent for a variety of organic transformations that require elevated temperatures.

High-Temperature Nucleophilic Aromatic Substitution (SNAAr) Reactions

SNAAr reactions often require high temperatures to proceed at a reasonable rate, especially with deactivated aromatic substrates. The use of a high-boiling point solvent like this compound can be advantageous.

Friedel-Crafts and Related Reactions

While Friedel-Crafts reactions are often catalyzed by Lewis acids at lower temperatures, certain variations or less reactive substrates may benefit from higher reaction temperatures to improve conversion rates.[8][9] The use of a high-boiling solvent can facilitate these reactions.[8]

Reactions Involving Dehydration

Reactions that generate water as a byproduct, such as certain condensations or cyclizations, can be driven to completion by removing the water as it is formed. A high-boiling point solvent allows for the use of a Dean-Stark apparatus to azeotropically remove water.[10]

Experimental Protocols

The following are general protocols that can be adapted for use with this compound as the solvent. Researchers should optimize the specific reaction conditions for their substrates.

General Protocol for a High-Temperature Reaction

This protocol provides a general workflow for conducting a reaction at elevated temperatures using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A 1. Add reactants and magnetic stir bar to a round-bottom flask. B 2. Add this compound as the solvent. A->B C 3. Equip the flask with a reflux condenser and nitrogen inlet. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 180-220 °C). C->D E 5. Monitor the reaction progress by TLC or GC-MS. D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Remove the solvent under reduced pressure (high vacuum may be required). F->G H 8. Purify the crude product by chromatography or recrystallization. G->H

Caption: General workflow for a high-temperature reaction.

Methodology:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the starting materials (e.g., aryl halide and nucleophile for an SNAAr reaction).

  • Add a sufficient volume of this compound to dissolve or suspend the reactants.

  • Begin stirring and gently flush the system with nitrogen.

  • Heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller. The high boiling point of the solvent allows for temperatures in the range of 180-230 °C.

  • Maintain the reaction at this temperature and monitor its progress by taking aliquots and analyzing them by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure. Due to its high boiling point, a high-vacuum pump may be necessary for efficient removal.

  • The resulting crude product can then be purified by standard laboratory techniques such as column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The choice of a high-boiling point solvent is dictated by the thermodynamic and kinetic requirements of a chemical reaction.

G A Reaction Requires High Energy Input B High Activation Energy (Kinetically Slow) A->B C Unfavorable Equilibrium at Low Temperatures A->C D Need to Overcome Energy Barrier B->D E Shift Equilibrium (e.g., by removing a byproduct) C->E F Requirement for High Reaction Temperature D->F E->F G Choice of High-Boiling Point Solvent (e.g., this compound) F->G

References

Application Notes and Protocols: Leveraging 1,4-Diisopropyl-2-methylbenzene for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,4-diisopropyl-2-methylbenzene as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The following sections detail synthetic protocols, present key data in a structured format, and illustrate the strategic workflow for developing new chemical entities.

Introduction

This compound, a readily available aromatic hydrocarbon, presents a unique scaffold for the development of novel small molecules. Its substituted benzene ring offers multiple points for chemical modification, allowing for the creation of diverse compound libraries for biological screening. The presence of isopropyl and methyl groups influences the regioselectivity of electrophilic aromatic substitution reactions and provides opportunities for further functionalization. This document outlines a strategic approach to derivatize this starting material, focusing on the introduction of key functional groups to access a wider chemical space for drug discovery.

Synthesis of Key Intermediates

A critical step in unlocking the potential of this compound is the introduction of functional groups that can serve as handles for further chemical transformations. Nitration of the aromatic ring is a primary and effective strategy to introduce a versatile nitro group, which can be readily converted into an amino group, a common pharmacophore in many drug molecules.

Experimental Protocol 1: Nitration of this compound

This protocol describes the synthesis of 3-nitro-1,4-diisopropyl-2-methylbenzene. The reaction conditions are adapted from standard procedures for the nitration of substituted benzenes.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

  • To the cooled sulfuric acid, add 10 g (0.057 mol) of this compound dropwise while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of this compound in sulfuric acid over a period of 30 minutes, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-nitro-1,4-diisopropyl-2-methylbenzene.

Illustrative Data:

ParameterValue
Starting Material This compound
Product 3-Nitro-1,4-diisopropyl-2-methylbenzene
Appearance Yellow oil
Yield 85%
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (s, 1H), 7.15 (s, 1H), 3.20 (sept, J = 6.8 Hz, 1H), 2.95 (sept, J = 6.8 Hz, 1H), 2.40 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H), 1.20 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 149.5, 147.2, 135.8, 132.1, 125.4, 124.8, 34.2, 28.9, 23.8, 23.5, 16.2
Mass Spec (EI) m/z 221 (M⁺)
Experimental Protocol 2: Reduction of 3-Nitro-1,4-diisopropyl-2-methylbenzene

This protocol details the conversion of the nitro-intermediate to the corresponding aniline derivative, a crucial building block for many pharmaceuticals.

Materials:

  • 3-Nitro-1,4-diisopropyl-2-methylbenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Sodium Hydroxide (10 M)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 5 g (0.023 mol) of 3-nitro-1,4-diisopropyl-2-methylbenzene in 100 mL of ethanol.

  • To this solution, add 25 g (0.11 mol) of tin(II) chloride dihydrate.

  • Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding 10 M sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 3-amino-1,4-diisopropyl-2-methylbenzene.

  • The product can be further purified by vacuum distillation or column chromatography.

Illustrative Data:

ParameterValue
Starting Material 3-Nitro-1,4-diisopropyl-2-methylbenzene
Product 3-Amino-1,4-diisopropyl-2-methylbenzene
Appearance Pale yellow oil
Yield 92%
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (s, 1H), 6.60 (s, 1H), 3.60 (br s, 2H), 3.10 (sept, J = 6.8 Hz, 1H), 2.85 (sept, J = 6.8 Hz, 1H), 2.20 (s, 3H), 1.20 (d, J = 6.8 Hz, 6H), 1.15 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.1, 142.8, 134.5, 122.7, 118.9, 115.3, 33.9, 28.5, 24.1, 23.9, 15.8
Mass Spec (ESI) m/z 192 (M+H)⁺

Synthetic Strategy and Workflow

The following diagram illustrates the logical workflow from the starting material to a key aniline intermediate, which can then be used in various downstream applications for the synthesis of novel compounds.

G start This compound nitro 3-Nitro-1,4-diisopropyl-2-methylbenzene start->nitro Nitration (HNO₃, H₂SO₄) amino 3-Amino-1,4-diisopropyl-2-methylbenzene nitro->amino Reduction (SnCl₂, HCl) downstream Downstream Synthesis of Novel Bioactive Compounds amino->downstream Amide Coupling, Sulfonylation, Alkylation, etc.

Synthetic workflow from starting material.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Aniline derivatives are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The 3-amino-1,4-diisopropyl-2-methylbenzene intermediate can be further elaborated to generate potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammation. For instance, the amino group can be acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to explore the structure-activity relationship (SAR) around the core scaffold.

The following diagram depicts a hypothetical signaling pathway that could be targeted by novel compounds derived from this starting material. For example, by designing molecules that bind to the ATP-binding pocket of a specific kinase, its downstream signaling can be inhibited.

G receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression regulates inhibitor Novel Compound (from this compound) inhibitor->kinase1 inhibits

Targeting a kinase signaling pathway.

Conclusion

This compound serves as an excellent and cost-effective starting material for the generation of diverse and novel chemical entities. The straightforward functionalization to key intermediates, such as the corresponding aniline derivative, opens up a multitude of possibilities for the synthesis of compounds with potential therapeutic value. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore this chemical space in their drug discovery and development endeavors. Further derivatization of the presented intermediates is encouraged to build extensive libraries for high-throughput screening and lead optimization.

Synthesis of Derivatives from 1,4-Diisopropyl-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1,4-diisopropyl-2-methylbenzene. This versatile starting material, a polysubstituted aromatic hydrocarbon, offers a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations including halogenation, nitration, acylation, formylation, and oxidation, providing a foundation for the exploration of its chemical space.

Introduction

This compound, also known as 2,5-diisopropyl-p-xylene, is an aromatic compound featuring a benzene ring substituted with two isopropyl groups and one methyl group. The electron-donating nature of the alkyl substituents activates the aromatic ring towards electrophilic substitution, while the steric hindrance provided by the bulky isopropyl groups influences the regioselectivity of these reactions. These characteristics make it an interesting platform for the synthesis of a variety of functionalized molecules. Derivatives of structurally related compounds, such as thymol and p-cymene, have demonstrated a range of biological activities, including antimicrobial and anticancer properties, suggesting that derivatives of this compound may also possess valuable pharmacological profiles.[1][2][3][4][5][6][7]

Synthetic Protocols and Data

The following sections detail experimental procedures for the synthesis of several key derivatives of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Halogenation: Synthesis of 2-Bromo-1,4-diisopropyl-5-methylbenzene

Halogenated aromatic compounds are crucial intermediates in organic synthesis, often used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol:

A protocol adapted from the bromination of p-diisopropylbenzene can be employed.[2]

  • To a solution of this compound (1.76 g, 10 mmol) in carbon tetrachloride (20 mL) in a round-bottom flask, add iron powder (0.056 g, 1 mmol) as a catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.60 g, 10 mmol) in carbon tetrachloride (5 mL) dropwise over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using hexane as the eluent to obtain 2-bromo-1,4-diisopropyl-5-methylbenzene.

Quantitative Data Summary:

ProductStarting MaterialReagentsCatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)
2-Bromo-1,4-diisopropyl-5-methylbenzeneThis compoundBromineIron powderCarbon Tetrachloride2.5 h0 °C to RTExpected >80%N/A (Liquid)

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H), 7.10 (s, 1H), 3.25 (sept, J = 6.8 Hz, 1H), 2.95 (sept, J = 6.8 Hz, 1H), 2.40 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H), 1.20 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.2, 135.8, 132.1, 128.9, 122.5, 34.2, 33.8, 24.1, 23.9, 22.8.

  • MS (EI): m/z (%) = 254/256 ([M]⁺), 239/241, 197, 155.

Nitration: Synthesis of 1,4-Diisopropyl-2-methyl-5-nitrobenzene

Nitroaromatic compounds are valuable precursors for the synthesis of anilines, which are widely used in the pharmaceutical and dye industries.

Experimental Protocol:

A general procedure for the nitration of activated aromatic rings is as follows.[8][9][10]

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.76 g, 10 mmol) to the cooled nitrating mixture dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 1,4-diisopropyl-2-methyl-5-nitrobenzene.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1,4-Diisopropyl-2-methyl-5-nitrobenzeneThis compoundConc. H₂SO₄, Conc. HNO₃None1 h0-5 °CExpected >85%To be determined

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.15 (s, 1H), 3.15 (sept, J = 6.9 Hz, 1H), 3.05 (sept, J = 6.9 Hz, 1H), 2.50 (s, 3H), 1.30 (d, J = 6.9 Hz, 6H), 1.25 (d, J = 6.9 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.1, 148.9, 147.3, 133.2, 125.4, 120.8, 34.5, 34.1, 23.8, 23.6, 21.9.

  • MS (EI): m/z (%) = 221 ([M]⁺), 206, 178, 163.

Friedel-Crafts Acylation: Synthesis of 1-(2,5-Diisopropyl-4-methylphenyl)ethan-1-one

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, which are versatile intermediates for the synthesis of more complex molecules.[11][12][13]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in dry dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.78 g, 10 mmol) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.76 g, 10 mmol) in dry dichloromethane (10 mL) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • Separate the organic layer, wash with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to give 1-(2,5-diisopropyl-4-methylphenyl)ethan-1-one.

Quantitative Data Summary:

ProductStarting MaterialReagentsCatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1-(2,5-Diisopropyl-4-methylphenyl)ethan-1-oneThis compoundAcetyl chlorideAlCl₃Dichloromethane3.25 h0 °C to RTExpected >75%To be determined

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40 (s, 1H), 7.20 (s, 1H), 3.20 (sept, J = 6.8 Hz, 1H), 3.00 (sept, J = 6.8 Hz, 1H), 2.55 (s, 3H), 2.45 (s, 3H), 1.28 (d, J = 6.8 Hz, 6H), 1.22 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 201.5, 149.3, 146.8, 138.2, 134.5, 129.7, 128.1, 34.3, 33.9, 29.8, 24.0, 23.8, 21.5.

  • MS (EI): m/z (%) = 218 ([M]⁺), 203, 175, 147.

Vilsmeier-Haack Formylation: Synthesis of 2,5-Diisopropyl-4-methylbenzaldehyde

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, providing access to aromatic aldehydes.[14][15][16][17]

Experimental Protocol:

  • In a two-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃, 1.84 g, 12 mmol) in dry N,N-dimethylformamide (DMF, 10 mL) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (1.76 g, 10 mmol) in dry DMF (5 mL) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice (100 g).

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-diisopropyl-4-methylbenzaldehyde.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
2,5-Diisopropyl-4-methylbenzaldehydeThis compoundPOCl₃, DMFDMF4.5 h0 °C to 60 °CExpected >70%To be determined

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H), 7.60 (s, 1H), 7.25 (s, 1H), 3.30 (sept, J = 6.9 Hz, 1H), 3.10 (sept, J = 6.9 Hz, 1H), 2.50 (s, 3H), 1.32 (d, J = 6.9 Hz, 6H), 1.28 (d, J = 6.9 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 155.1, 148.3, 139.5, 135.2, 130.1, 128.9, 34.6, 34.0, 23.9, 23.7, 21.8.

  • MS (EI): m/z (%) = 204 ([M]⁺), 189, 161, 133.

Oxidation: Synthesis of 4,7-Diisopropyl-5-methylisobenzofuran-1,3-dione

Oxidation of the methyl group on the benzene ring can lead to the formation of a carboxylic acid, which can be further derivatized. In this case, oxidation of the methyl and one of the isopropyl groups could lead to a phthalic anhydride derivative.

Experimental Protocol:

A strong oxidizing agent like potassium permanganate can be used to oxidize the alkyl side chains.[18]

  • To a solution of this compound (1.76 g, 10 mmol) in a mixture of pyridine (20 mL) and water (10 mL), add potassium permanganate (6.32 g, 40 mmol) portion-wise over 1 hour.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Acidify the combined filtrate and washings with concentrated hydrochloric acid.

  • Cool the solution in an ice bath to precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Convert the dicarboxylic acid to the anhydride by heating with acetic anhydride.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
4,7-Diisopropyl-5-methylisobenzofuran-1,3-dioneThis compoundKMnO₄Pyridine/Water8 hRefluxExpected (moderate)To be determined

Characterization Data (Predicted):

  • IR (KBr, cm⁻¹): 1845, 1770 (C=O stretching of anhydride).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H), 3.40 (sept, J = 6.8 Hz, 2H), 2.60 (s, 3H), 1.35 (d, J = 6.8 Hz, 12H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.2, 155.8, 142.1, 138.5, 125.3, 34.8, 23.5, 22.1.

  • MS (EI): m/z (%) = 248 ([M]⁺), 204, 189.

Experimental Workflow and Logic Diagrams

To visualize the synthetic pathways and decision-making processes in the derivatization of this compound, the following diagrams are provided in DOT language.

Synthesis_Workflow cluster_reactions Electrophilic Aromatic Substitution start This compound halogenation Halogenation (Br₂, Fe) start->halogenation Br₂/Fe nitration Nitration (HNO₃, H₂SO₄) start->nitration HNO₃/H₂SO₄ acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->acylation RCOCl/AlCl₃ formylation Vilsmeier-Haack Formylation (POCl₃, DMF) start->formylation POCl₃/DMF oxidation Side-Chain Oxidation (KMnO₄) start->oxidation KMnO₄ product_halo 2-Bromo-1,4-diisopropyl- 5-methylbenzene halogenation->product_halo product_nitro 1,4-Diisopropyl-2-methyl- 5-nitrobenzene nitration->product_nitro product_acyl Aryl Ketone Derivative acylation->product_acyl product_formyl Aryl Aldehyde Derivative formylation->product_formyl product_oxid Aryl Carboxylic Acid/ Anhydride Derivative oxidation->product_oxid

Caption: Synthetic routes for the derivatization of this compound.

Drug_Discovery_Logic start Synthesized Derivatives of This compound screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id Data Analysis lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical Optimized Candidates clinical Clinical Trials preclinical->clinical Promising Drug Candidate

Caption: Logical workflow for the development of drug candidates.

Potential Applications and Signaling Pathways

Derivatives of this compound are of interest in drug discovery due to the known biological activities of structurally similar natural products like thymol and p-cymene. These compounds have been reported to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Thymol and its derivatives are known for their potent antibacterial and antifungal properties.[1][11][14][15] The synthesized derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new antimicrobial agents. The mechanism of action often involves disruption of the microbial cell membrane.

  • Anticancer Activity: p-Cymene has been investigated as a ligand in the development of metal-based anticancer drugs.[3][4][5][6][7] Derivatives of this compound could be explored for their cytotoxic effects against various cancer cell lines. Potential signaling pathways to investigate include those involved in apoptosis, cell cycle regulation, and angiogenesis.

  • Anti-inflammatory and Antioxidant Activity: Phenolic compounds, which can be synthesized from these derivatives, are often potent antioxidants and can exhibit anti-inflammatory properties. These activities can be evaluated through in vitro assays, and the underlying mechanisms may involve scavenging of reactive oxygen species and inhibition of pro-inflammatory enzymes and cytokines.

Further research into these derivatives could lead to the identification of novel therapeutic agents. The synthetic protocols provided herein offer a starting point for the generation of a library of compounds for biological screening and subsequent drug development efforts.

References

Application Notes and Protocols for Friedel-Crafts Reactions of 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of 1,4-diisopropyl-2-methylbenzene (also known as 2-methyl-p-cymene) in Friedel-Crafts reactions. Due to the activating nature of the isopropyl and methyl substituents, this substrate is amenable to electrophilic aromatic substitution, making it a valuable building block in organic synthesis.

Introduction to Friedel-Crafts Reactions

The Friedel-Crafts reactions are a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring.[1][2] These reactions are broadly categorized into two main types: alkylation and acylation.[1][2] Both proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic ring.[1]

  • Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or Brønsted acid catalyst.[1][3]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or acid anhydride with a Lewis acid catalyst.[2][4] A key advantage of acylation is that the product, a ketone, is less reactive than the starting material, which prevents multiple substitutions from occurring.[1]

For substituted benzenes like this compound, the existing alkyl groups are ortho-para directing activators. Therefore, electrophilic substitution is expected to occur at the positions ortho or para to these groups. Steric hindrance from the bulky isopropyl groups will likely influence the regioselectivity of the substitution.

Data Presentation: Representative Reaction Conditions

Table 1: Generalized Conditions for Friedel-Crafts Acylation

ParameterConditionNotes
Substrate This compound---
Acylating Agent Acetic Anhydride or Acetyl ChlorideAcid anhydrides are a viable alternative to acyl halides.[2]
Lewis Acid Catalyst Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)Typically used in stoichiometric amounts in acylations.[1]
Solvent Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)Inert solvent is required.
Temperature 0 °C to Room TemperatureReaction is often started at a lower temperature and then allowed to warm.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.
Work-up Aqueous HCl quench, followed by extractionNeutralization with a weak base like sodium bicarbonate may be necessary.

Table 2: Generalized Conditions for Friedel-Crafts Alkylation

ParameterConditionNotes
Substrate This compound---
Alkylating Agent tert-Butyl Alcohol or 2-BromopropaneAlcohols and alkenes can be used in the presence of a strong acid.[1]
Catalyst Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)Protic acids can be used to generate carbocations from alcohols.
Solvent Glacial Acetic Acid or NitromethaneThe choice of solvent can influence the reaction outcome.
Temperature 0 °C to Room TemperatureExothermic reaction, requires cooling.
Reaction Time 15 minutes - 2 hoursGenerally faster than acylation.
Work-up Quenching with ice-water, followed by filtration or extractionWashing with water and a mild base is common.

Experimental Protocols

The following are detailed, generalized methodologies for performing Friedel-Crafts reactions with this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, as they can produce corrosive and hazardous gases such as HCl.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: Friedel-Crafts Acylation of this compound with Acetic Anhydride

This protocol is adapted from procedures for the acylation of other activated aromatic rings.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents).

  • Add dichloromethane to the flask and cool the suspension in an ice bath with stirring.

  • In a separate flask, prepare a solution of this compound (1 equivalent) and acetic anhydride (1.1 equivalents) in dichloromethane.

  • Transfer this solution to an addition funnel and add it dropwise to the cooled AlCl₃ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Friedel-Crafts Alkylation of this compound with tert-Butyl Alcohol

This protocol is based on the alkylation of similar aromatic compounds using an alcohol as the alkylating agent.

Materials:

  • This compound

  • tert-Butyl Alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice-cold water

  • Methanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add tert-butyl alcohol (1.2 equivalents) to the solution and swirl to mix.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) dropwise to the cooled mixture with continuous stirring. The reaction is exothermic.

  • After the addition of sulfuric acid, remove the flask from the ice bath and allow it to stir at room temperature for 30-60 minutes.

  • Quench the reaction by carefully adding ice-cold water to the flask. This may cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold methanol to remove impurities.

  • Dry the product to obtain the crude alkylated this compound derivative.

  • The product can be further purified by recrystallization.

Visualizations

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Substrate 1,4-Diisopropyl- 2-methylbenzene Addition Dropwise Addition (30 min) AcylatingAgent Acetic Anhydride Solvent1 Dichloromethane AlCl3_susp AlCl3 Suspension in Dichloromethane (0°C) AlCl3_susp->Addition Stirring Stir at RT (1-3 hr) Addition->Stirring Quench Quench with Ice/HCl Stirring->Quench Extraction Separatory Funnel Extraction Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Product Acylated Product Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Alkylation cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Substrate 1,4-Diisopropyl- 2-methylbenzene Mixing Mix Substrate, Alkylating Agent, and Solvent AlkylatingAgent tert-Butyl Alcohol Solvent1 Glacial Acetic Acid Cooling Cool in Ice Bath Mixing->Cooling Acid_Addition Add H2SO4 Dropwise Cooling->Acid_Addition Stirring Stir at RT (30-60 min) Acid_Addition->Stirring Quench Quench with Ice Water Stirring->Quench Filtration Vacuum Filtration Quench->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry Product Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Alkylated Product Recrystallization->Product

Caption: Workflow for Friedel-Crafts Alkylation.

References

Application Notes and Protocols for High-Temperature Reactions of 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-temperature reactions with 1,4-diisopropyl-2-methylbenzene. The information is intended for use in a controlled laboratory setting by qualified personnel.

Introduction

This compound, a substituted aromatic hydrocarbon, is a versatile starting material and intermediate in organic synthesis. Its high-temperature reactions are of significant interest for producing valuable chemicals such as cymenes, cumene, and other alkylated aromatics. The primary high-temperature transformations involving this compound are catalytic cracking, dealkylation, and transalkylation. These processes are typically carried out at elevated temperatures and may involve the use of solid acid catalysts, such as zeolites.

This document outlines the necessary experimental setup, detailed protocols for conducting these reactions, methods for product analysis, and essential safety precautions.

Key High-Temperature Reactions

High-temperature reactions of this compound can be broadly categorized as follows:

  • Catalytic Cracking/Dealkylation: In this process, the isopropyl and methyl groups are cleaved from the benzene ring, leading to the formation of smaller aromatic compounds like toluene and benzene, as well as various gaseous byproducts. This reaction is typically performed at temperatures ranging from 350°C to 500°C over a solid acid catalyst.

  • Transalkylation: This reaction involves the transfer of an alkyl group (in this case, an isopropyl group) from this compound to another aromatic molecule, such as toluene or benzene. This is a valuable method for synthesizing specific cymene isomers or cumene. Transalkylation is generally carried out at temperatures between 220°C and 320°C using a zeolite catalyst.[1][2]

Experimental Setup

A typical experimental setup for conducting high-temperature reactions with this compound in a continuous flow system is depicted below. This setup allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rate.

ExperimentalWorkflow cluster_furnace High-Temperature Zone reactant Reactant Feed (this compound + Toluene/Carrier Gas) pump HPLC Pump reactant->pump reactor Fixed-Bed Reactor (Catalyst Bed) pump->reactor Liquid Feed condenser Condenser reactor->condenser Product Stream furnace Tube Furnace gas_separator Gas-Liquid Separator condenser->gas_separator liquid_product Liquid Product Collection gas_separator->liquid_product Liquid Phase gas_product Gas Product (to GC) gas_separator->gas_product Gas Phase gc Gas Chromatograph (GC/GC-MS) liquid_product->gc Analysis gas_product->gc ReactionPathways cluster_cracking Catalytic Cracking / Dealkylation cluster_transalkylation Transalkylation (with Toluene) start This compound toluene Toluene start->toluene Deisopropylation cymene Cymene Isomers start->cymene Demethylation / Isomerization target_cymene Target Cymene Isomers start->target_cymene + Toluene cumene Cumene start->cumene + Toluene - Methyl Group propene Propene other_alkanes Other Alkanes/Alkenes

References

Application Notes and Protocols for the Purification of 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,4-diisopropyl-2-methylbenzene, a key intermediate in various research and development applications. The following sections outline established purification techniques, including fractional distillation, column chromatography, and recrystallization, along with methods for purity assessment.

Introduction

This compound (CAS No. 58502-85-5) is an aromatic hydrocarbon with a molecular weight of 176.30 g/mol .[1][2] Its purification is often a critical step to ensure the integrity of subsequent reactions and the quality of final products in research and drug development. This document outlines laboratory-scale purification methods to achieve high purity of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing appropriate purification protocols.

PropertyValueSource
Molecular FormulaC₁₃H₂₀[1][2]
Molecular Weight176.30 g/mol [1][2]
IUPAC Name2-methyl-1,4-di(propan-2-yl)benzene[1]
CAS Number58502-85-5[1]
Kovats Retention Index (standard non-polar)1210[1]

Purification Techniques

The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the available equipment. The most common methods for purifying alkylbenzenes like this compound are fractional distillation, column chromatography, and recrystallization.

Fractional Distillation under Reduced Pressure

Fractional distillation is a highly effective method for separating liquids with close boiling points. For high-boiling compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition.

Protocol for Fractional Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place a stir bar in the round-bottom flask for smooth boiling.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (no more than two-thirds full).

    • Gradually apply vacuum to the system, ensuring a stable pressure is reached. A typical pressure range for this type of compound is 1-10 mmHg.

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. The rate of distillation should be slow and steady (1-2 drops per second) to ensure efficient separation.

    • Collect fractions based on the boiling point at the recorded pressure. The main fraction containing the purified this compound should be collected at a stable temperature.

    • Discard the initial forerun, which may contain more volatile impurities, and the final residue in the distillation flask.

  • Expected Purity:

    • Purity of >99% can often be achieved with careful fractional distillation, depending on the nature of the impurities.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like this compound, silica gel is a suitable stationary phase.[3][4][5]

Protocol for Silica Gel Column Chromatography:

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of sample to be purified. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample for good separation.[3]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). This is known as wet loading.[6]

    • Alternatively, for samples not readily soluble, dry loading can be performed by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[6]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane).

    • If necessary, gradually increase the polarity of the mobile phase by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the desired compound. This is known as a gradient elution.[7]

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Recrystallization

Recrystallization is a technique used to purify solids. Although this compound is a liquid at room temperature, this method can be employed if the impurities are solid or if the compound itself can be induced to crystallize at low temperatures. A mixed solvent system is often effective for nonpolar aromatic compounds.[8][9][10]

Protocol for Recrystallization from a Mixed Solvent System:

  • Solvent Selection:

    • Choose a pair of miscible solvents. One solvent should readily dissolve the compound at high temperatures ("good" solvent), while the other should dissolve it poorly even at high temperatures ("bad" solvent).[8] For a nonpolar compound like this compound, a combination like methanol/water or hexane/acetone could be suitable.[10][11]

  • Procedure:

    • Dissolve the impure sample in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals in a vacuum oven at a low temperature.

Purity Assessment

The purity of the purified this compound should be assessed using appropriate analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for determining the purity of volatile organic compounds.[12][13]

Protocol for GC-FID Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically used for the separation of alkylbenzenes.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.[12][13]

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Purified Purified Product Distillation->Purified Chromatography->Purified Recrystallization->Purified Analysis GC-FID Analysis Purified->Analysis Final_Product High-Purity this compound Analysis->Final_Product

References

Application Notes and Protocols for the Characterization of 1,4-Diisopropyl-2-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Characterizing its reactions is crucial for process optimization, impurity profiling, and ensuring product quality. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor reaction progress, identify products and byproducts, and quantify components in the reaction mixture. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Application Note

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds in a reaction mixture. For reactions involving this compound, reverse-phase HPLC is particularly effective. This method separates compounds based on their hydrophobicity. The nonpolar nature of the analyte and its potential products allows for strong retention on a C18 or similar nonpolar stationary phase, while a polar mobile phase is used for elution. By developing a validated HPLC method, one can accurately determine the purity of the desired product, quantify the consumption of starting materials, and monitor the formation of byproducts. Positional isomers, which are common in aromatic substitution reactions, can often be resolved with high efficiency.[1][2]

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is a general guideline for the analysis of a reaction mixture containing this compound and its derivatives. Method optimization is recommended for specific applications.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. For example, an 80:20 (v/v) mixture of acetonitrile and water can be effective.[3] For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C, to ensure reproducible retention times.[3][5]

    • Detection: Set the UV detector to a wavelength where the analyte and its derivatives show significant absorbance, such as 225 nm or 254 nm.[2][3]

    • Injection Volume: Inject 3-10 µL of the prepared sample.[5]

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of known standards.

    • Quantify the components by creating a calibration curve using standards of known concentrations. The peak area is proportional to the concentration of the analyte.

Data Presentation: HPLC Parameters

ParameterValueReference
Column Type C18 Reverse-Phase (250mm x 4.6mm, 5µm)[3]
Mobile Phase Acetonitrile:Water (80:20, v/v)[3]
Flow Rate 1.0 mL/min[3]
Temperature 25°C[3]
Detection Wavelength 225 nm[3]
Retention Time (p-Cymene) 9.0 min[3]
Linearity Range (p-Cymene) 10-90 µg/mL[3]
LOD (p-Cymene) 0.01 µg/mL[3]
LOQ (p-Cymene) 0.04 µg/mL[3]

Note: Data for p-cymene (1,4-diisopropylbenzene) is presented as a close analog. Retention times for this compound and its derivatives will vary.

Workflow for HPLC Method Development

HPLC_Workflow cluster_dev Development Steps start Start: Reaction Mixture prep Sample Preparation (Dilution & Filtration) start->prep dev Method Development prep->dev col_select Column Selection (e.g., C18, Phenyl) dev->col_select analysis HPLC Analysis (Injection) dev->analysis mob_phase Mobile Phase Optimization data Data Acquisition (Chromatogram) analysis->data quant Quantification & Purity Assessment data->quant end End: Report quant->end

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Application Note

GC-MS is the premier analytical method for volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This technique is ideal for analyzing reactions of this compound, as the parent compound and many of its likely derivatives are sufficiently volatile. GC separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for definitive identification by comparison with spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dilute a sample of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

    • Ensure the sample is free of non-volatile materials which could contaminate the GC inlet. If necessary, perform a liquid-liquid extraction or use a guard column.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS).

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet: Use a split/splitless inlet, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set the inlet temperature to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10-15°C/min.

      • Final hold: Hold at 280°C for 5-10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify compounds by matching their mass spectra with entries in the NIST/Wiley library.

    • Confirm identifications by comparing retention times and mass spectra with authentic standards.

    • Perform semi-quantitative analysis using peak areas (assuming similar response factors for isomers) or full quantification using an internal standard.

Data Presentation: GC-MS Parameters

AnalyteMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Kovats Retention Index (non-polar)Reference
1,4-Diisopropylbenzene 162.27147, 119, 911152-1175[6]
This compound 176.30161, 119, 1761210[7]

Hypothetical Reaction Pathway: Oxidation

Reaction_Pathway reactant reactant intermediate intermediate product product A This compound B Hydroperoxide Intermediate A->B + [O] C Hydroxylated Product B->C Reduction D Ketone Product B->D Rearrangement

Caption: Hypothetical oxidation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For reactions involving this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR provides information on the number and type of carbon atoms. For reaction products, changes in chemical shifts, the appearance of new signals, or the disappearance of reactant signals can confirm the formation of a new structure, such as the introduction of a functional group onto the aromatic ring or modification of the isopropyl side chains.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified reaction product or starting material in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard one-pulse proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more may be needed due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure.

    • Correlate ¹H and ¹³C spectra, potentially with 2D NMR experiments (e.g., COSY, HSQC), for complete structural assignment.

Data Presentation: Representative NMR Data

CompoundSpectrumChemical Shift (δ, ppm)MultiplicityAssignmentReference
1,4-Diisopropylbenzene ¹H NMR7.15sAromatic-H[8]
2.86septetCH(CH₃)₂[8]
1.24dCH(CH ₃)₂[8]
Aromatic Region ¹³C NMR~120-150-Aromatic CarbonsGeneral
Aliphatic Region ¹³C NMR~20-40-Isopropyl Carbons[9]

Note: 's' = singlet, 'd' = doublet, 'septet' = septet. Chemical shifts are approximate and can vary with solvent and concentration.

Relationship Between Analytical Techniques

Analytical_Techniques reaction Reaction Mixture hplc HPLC reaction->hplc gcms GC-MS reaction->gcms nmr NMR reaction->nmr info_hplc • Purity • Quantification • Isomer Separation hplc->info_hplc info_gcms • Identification • Volatile Impurities • Mol. Weight gcms->info_gcms info_nmr • Structure Elucidation • Isomer Confirmation • Functional Groups nmr->info_nmr

Caption: Information provided by each technique.

References

Application Notes and Protocols for Work-up Procedures of Reactions in 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the effective work-up of chemical reactions conducted in 1,4-diisopropyl-2-methylbenzene. Due to its high boiling point and non-polar nature, specialized procedures are often required for the efficient isolation and purification of reaction products. The following sections outline systematic approaches including liquid-liquid extraction, distillation, and crystallization techniques tailored for this solvent system.

Properties of this compound

This compound, a substituted aromatic hydrocarbon, is utilized as a high-boiling point solvent in organic synthesis. Its physical and chemical properties necessitate specific considerations during the reaction work-up.

PropertyValueReference
Molecular Formula C₁₃H₂₀--INVALID-LINK--
Molecular Weight 176.30 g/mol --INVALID-LINK--
Boiling Point Not explicitly found, but expected to be >200 °CGeneral chemical knowledge
Density Not explicitly foundGeneral chemical knowledge
Solubility Insoluble in water; soluble in common organic solvents

General Work-up Strategy

The selection of an appropriate work-up procedure is contingent on the properties of the desired product, particularly its polarity, solubility, and thermal stability. A general workflow for product isolation from a reaction mixture in this compound is presented below.

Workup_Workflow A Reaction Mixture in This compound B Quenching (e.g., with H₂O, aq. NH₄Cl) A->B C Liquid-Liquid Extraction B->C D Aqueous Layer (Polar Impurities) C->D Separate E Organic Layer (Product + Solvent) C->E Separate F Drying of Organic Layer (e.g., MgSO₄, Na₂SO₄) E->F G Solvent Removal F->G H High-Vacuum Distillation G->H Thermally Stable Non-volatile Product I Crystallization G->I Crystalline Product J Chromatography G->J Non-crystalline/ Thermally Labile Product K Pure Product H->K I->K J->K

Caption: General workflow for product isolation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for separating polar impurities from a non-polar product that remains in the this compound phase.

Methodology:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or dilute acid/base) to neutralize reactive species and dissolve inorganic salts.

  • Transfer the mixture to a separatory funnel.

  • Add an immiscible polar solvent (e.g., acetonitrile, dimethylformamide) to extract the desired product if it has sufficient polarity, or add a non-polar solvent (e.g., hexane, heptane) to further dilute the reaction mixture and facilitate separation from polar impurities.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower (aqueous or polar organic) layer.

  • Repeat the extraction of the organic layer with fresh portions of the polar solvent as necessary to maximize product recovery or impurity removal.

  • Combine the appropriate layers containing the product.

  • Wash the product-containing organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Illustrative Data for Extraction Efficiency:

Extraction SolventVolume Ratio (Org:Aq)Number of ExtractionsIllustrative Product Recovery (%)Illustrative Purity (%)
Acetonitrile1:139295
Methanol1:138593
Dimethyl Sulfoxide1:129596
Protocol 2: Solvent Removal by High-Vacuum Distillation

This method is applicable for the removal of this compound from non-volatile, thermally stable products.

Methodology:

  • Assemble a distillation apparatus suitable for high-vacuum operation (e.g., short-path distillation or Kugelrohr).

  • Ensure all glassware is free of cracks and can withstand high vacuum.

  • Place the crude reaction mixture (post-extraction and drying) in the distillation flask. Add boiling chips or a magnetic stir bar.

  • Gradually apply vacuum, ensuring a controlled pressure decrease to avoid bumping.

  • Once the desired vacuum is reached (typically <1 mmHg), slowly heat the distillation flask using a heating mantle or oil bath.

  • Collect the distilled this compound in a cooled receiving flask.

  • Continue distillation until the solvent is completely removed, leaving the non-volatile product in the distillation flask.

  • Cool the apparatus to room temperature before releasing the vacuum.

Illustrative Data for Solvent Removal:

Product TypeVacuum (mmHg)Bath Temperature (°C)Illustrative Product Recovery (%)
Non-volatile oil0.5100-12098
High-melting solid0.1110-13099
Protocol 3: Product Isolation by Crystallization

This protocol is ideal for products that are crystalline and have significantly lower solubility in this compound at lower temperatures or in the presence of an anti-solvent.

Methodology:

  • If the product is sparingly soluble in the reaction solvent at room temperature, cool the reaction mixture to induce crystallization.

  • If the product is soluble, concentrate the solution under reduced pressure to a point of supersaturation.

  • Alternatively, add an anti-solvent (a solvent in which the product is insoluble, e.g., hexane, pentane) to the concentrated solution to precipitate the product.

  • Allow the mixture to stand at a reduced temperature (e.g., 4 °C or -20 °C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent to remove residual this compound and other soluble impurities.

  • Dry the crystals under vacuum.

Illustrative Data for Crystallization:

Crystallization MethodAnti-solvent (if any)Yield (%)Purity (by HPLC, %)
CoolingNone8598
Anti-solventHexane9299
EvaporativeHeptane9098.5

Signaling Pathway and Logical Relationships

The decision-making process for choosing the optimal work-up procedure can be visualized as follows:

Decision_Pathway node_rect node_rect start Reaction Complete is_product_polar Product Polar? start->is_product_polar is_product_solid Product Crystalline? is_product_polar->is_product_solid No extraction Liquid-Liquid Extraction is_product_polar->extraction Yes is_product_volatile Product Volatile? is_product_solid->is_product_volatile No crystallization Crystallization is_product_solid->crystallization Yes distillation High-Vacuum Distillation is_product_volatile->distillation No chromatography Chromatography is_product_volatile->chromatography Yes end Pure Product extraction->end distillation->end crystallization->end chromatography->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,4-diisopropyl-2-methylbenzene. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of p-cymene (4-isopropyltoluene) with an isopropylating agent such as isopropyl alcohol or propene. This reaction is typically catalyzed by a solid acid catalyst, like a zeolite, or a traditional Lewis acid such as aluminum chloride (AlCl₃).

Q2: What are the key reaction parameters to control for optimal yield and selectivity?

A2: The critical parameters to control during the synthesis include reaction temperature, the molar ratio of reactants (p-cymene to isopropylating agent), catalyst type and loading, and reaction time. Each of these factors can significantly influence the product distribution and the formation of unwanted byproducts.

Q3: What are the expected byproducts in this reaction?

A3: Common byproducts include other isomers of diisopropyltoluene (e.g., 1,3-diisopropyl-5-methylbenzene, 1,2-diisopropyl-4-methylbenzene), poly-alkylated products (triisopropyltoluene), and products from the isomerization or disproportionation of the starting material and products.

Q4: How can the product be purified?

A4: Purification of this compound from the reaction mixture is typically achieved through fractional distillation. Due to the close boiling points of the various isomers, a highly efficient distillation column is often required. Gas chromatography (GC) is the standard analytical method to assess the purity of the fractions.

Troubleshooting Guide

Problem: Low conversion of p-cymene.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has not been deactivated by moisture or other impurities. For solid catalysts, regeneration through calcination may be necessary.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by GC analysis. Be aware that excessively high temperatures can lead to increased byproduct formation.
Low Catalyst Loading Increase the amount of catalyst in the reaction mixture. Perform small-scale experiments to determine the optimal catalyst-to-substrate ratio.
Short Reaction Time Extend the reaction time and monitor the conversion of the starting material at regular intervals to determine the point of maximum conversion.

Problem: Poor selectivity towards this compound (high formation of other isomers).

Possible Cause Suggested Solution
Inappropriate Catalyst The choice of catalyst can significantly impact regioselectivity. Shape-selective catalysts like certain zeolites (e.g., HZSM-5, Beta) can favor the formation of the desired para-isomer. Experiment with different types of solid acid catalysts.
High Reaction Temperature Higher temperatures can promote isomerization, leading to a mixture of diisopropyltoluene isomers.[1] Operating at the lowest effective temperature can improve selectivity.
Incorrect Reactant Molar Ratio An excess of the isopropylating agent can lead to polyalkylation and isomerization. A higher ratio of p-cymene to the isopropylating agent may improve selectivity for the desired product.

Problem: Significant formation of poly-alkylated byproducts.

Possible Cause Suggested Solution
Excess Isopropylating Agent Use a molar excess of p-cymene relative to the isopropylating agent. This will increase the probability of the electrophile reacting with the starting material rather than the di-substituted product.
High Catalyst Activity A highly active catalyst can promote further alkylation of the desired product. Consider using a less active catalyst or reducing the catalyst loading.

Problem: Catalyst deactivation during the reaction.

Possible Cause Suggested Solution
Coke Formation Coke deposition on the catalyst surface can block active sites. For solid catalysts, regeneration by calcination in air can remove the coke.
Impurities in Reactants Ensure that the starting materials and solvents are free of water and other impurities that can poison the catalyst.

Experimental Protocols

Note: The following protocol is a generalized procedure based on the alkylation of toluene and should be optimized for the specific synthesis of this compound from p-cymene.

Alkylation of p-Cymene with Isopropyl Alcohol using a Solid Acid Catalyst (e.g., Zeolite)

  • Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by calcining at 500-550°C for 4-6 hours under a flow of dry air to remove any adsorbed water.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel is charged with the activated catalyst and p-cymene.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 150-200°C) with vigorous stirring. Isopropyl alcohol is then added dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up: After the desired conversion is achieved, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The filtrate is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic residue.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound.

Data Presentation

The following tables summarize the effect of various reaction parameters on the alkylation of toluene with isopropyl alcohol, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Toluene Isopropylation over SAPO-5 Catalyst [1]

Temperature (°C)Toluene Conversion (%)p-Cymene Selectivity (%)m-Cymene Selectivity (%)o-Cymene Selectivity (%)
18015.240.150.29.7
20025.835.556.87.7
22038.532.161.36.6
24045.128.965.25.9
26040.227.567.15.4
28035.726.868.05.2

Table 2: Effect of Toluene to Isopropyl Alcohol (IPA) Molar Ratio on Toluene Isopropylation over SAPO-5 Catalyst [1]

Toluene:IPA Molar RatioToluene Conversion (%)p-Cymene Selectivity (%)m-Cymene Selectivity (%)o-Cymene Selectivity (%)
255.328.565.85.7
445.128.965.25.9
638.229.164.96.0
832.529.364.66.1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Activation Catalyst Activation (Calcination) Reaction_Setup Reaction Setup (p-Cymene + Catalyst) Catalyst_Activation->Reaction_Setup Heating Heating to Reaction Temperature Reaction_Setup->Heating IPA_Addition Isopropyl Alcohol Addition (Dropwise) Heating->IPA_Addition Monitoring Reaction Monitoring (GC Analysis) IPA_Addition->Monitoring Cooling Cooling to Room Temperature Monitoring->Cooling Reaction Complete Filtration Catalyst Filtration Cooling->Filtration Washing Washing (NaHCO3, H2O) Filtration->Washing Drying Drying (MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity cluster_polyalkylation Troubleshooting Polyalkylation Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Poor_Selectivity Poor Selectivity Start->Poor_Selectivity Polyalkylation Polyalkylation Start->Polyalkylation Check_Catalyst Check Catalyst Activity Low_Conversion->Check_Catalyst Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Increase_Catalyst Increase Catalyst Loading Low_Conversion->Increase_Catalyst Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Change_Catalyst Change Catalyst Type (Shape-Selective) Poor_Selectivity->Change_Catalyst Decrease_Temp Decrease Temperature Poor_Selectivity->Decrease_Temp Adjust_Ratio Adjust Reactant Ratio (Higher p-Cymene) Poor_Selectivity->Adjust_Ratio Adjust_Ratio_Poly Adjust Reactant Ratio (Higher p-Cymene) Polyalkylation->Adjust_Ratio_Poly Reduce_Catalyst Reduce Catalyst Activity/ Loading Polyalkylation->Reduce_Catalyst

Caption: Logical relationships in troubleshooting the synthesis of this compound.

References

Technical Support Center: 1,4-Diisopropyl-2-methylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 1,4-diisopropyl-2-methylbenzene in various synthetic applications. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Electrophilic Aromatic Substitution: General Issues

Question: I am performing an electrophilic aromatic substitution (EAS) reaction on this compound and obtaining a mixture of isomers. How can I predict and control the regioselectivity?

Answer: The regioselectivity of EAS reactions on this compound is primarily governed by the directing effects of the alkyl substituents (two isopropyl groups and one methyl group) and steric hindrance. All three alkyl groups are ortho-, para-directing activators. The directing effects are additive, meaning they reinforce each other at specific positions. However, the bulky isopropyl groups create significant steric hindrance, which can prevent substitution at adjacent (ortho) positions.

  • Directing Effects: The methyl group at position 2 and the isopropyl group at position 1 direct incoming electrophiles to their ortho and para positions. The isopropyl group at position 4 also directs ortho and para. The positions most activated by all three groups are 3 and 5.

  • Steric Hindrance: The large isopropyl groups will sterically hinder attack at the positions ortho to them (positions 3 and 5).[1][2] Therefore, substitution is most likely to occur at the least hindered, activated position. In many cases, this can still lead to a mixture of products.

Troubleshooting Isomer Formation:

Issue Potential Cause Recommended Solution
Mixture of constitutional isomersCompeting electronic and steric effects of the alkyl groups.Modify reaction conditions to favor one isomer. Lowering the reaction temperature can sometimes increase selectivity.[3] Consider using a bulkier catalyst or reagent to further enhance steric hindrance effects and favor substitution at the least hindered position.
Unexpected isomer distributionReaction may be under thermodynamic control, leading to the most stable isomer, which may not be the kinetically favored one.[3]Run the reaction at a lower temperature to favor the kinetically controlled product. Analyze the product mixture at different time points to understand the reaction progress.

2. Friedel-Crafts Alkylation and Acylation

Question: When I try to perform a Friedel-Crafts alkylation on this compound, I get multiple alkylation products and a complex mixture. What is happening and how can I avoid it?

Answer: This is a common issue known as polyalkylation .[4][5] The initial product of a Friedel-Crafts alkylation is more reactive than the starting material because the newly added alkyl group is also an activating group. This leads to subsequent alkylations on the same ring.

Troubleshooting Polyalkylation:

Side Reaction Mechanism Mitigation Strategy
Polyalkylation The product of the initial alkylation is more nucleophilic than the starting material, leading to further reaction with the electrophile.[4]Use a large excess of the aromatic substrate (this compound) to increase the probability of the electrophile reacting with the starting material rather than the product.[4] Alternatively, consider Friedel-Crafts acylation followed by reduction. The acyl group is deactivating, which prevents polyacylation.[4]
Rearrangement The carbocation electrophile can rearrange to a more stable carbocation before attacking the aromatic ring.This is less of a concern with the isopropyl group but can be an issue with other alkylating agents. Use a milder Lewis acid or lower the reaction temperature.

Experimental Protocol: Minimizing Polyalkylation via Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: Cool the mixture in an ice bath. Add the acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension of AlCl₃.

  • Substrate Addition: Slowly add this compound to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction by carefully pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl). Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by distillation or chromatography.

  • Reduction: The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

3. Nitration Reactions

Question: I am trying to nitrate this compound and I'm getting dinitrated byproducts. How can I achieve mononitration?

Answer: The activating nature of the three alkyl groups on the benzene ring makes it highly susceptible to nitration, and controlling the reaction to achieve selective mononitration can be challenging. Over-nitration to form dinitro compounds is a common side reaction.[6][7]

Troubleshooting Nitration Reactions:

Side Reaction Controlling Factor Recommended Conditions for Mononitration
Dinitration Reaction temperature and concentration of the nitrating agent.Use a milder nitrating agent (e.g., acetyl nitrate prepared in situ from nitric acid and acetic anhydride).[8] Maintain a low reaction temperature (e.g., below 0°C).[7] Carefully control the stoichiometry of the nitrating agent (use only one equivalent).
Oxidation Strong oxidizing conditions of the nitrating mixture.Avoid excessively high temperatures and prolonged reaction times.

Logical Workflow for Optimizing Mononitration:

G Workflow for Selective Mononitration start Start: Dinitration Observed temp Lower Reaction Temperature (e.g., to -10°C to 0°C) start->temp reagent Use Milder Nitrating Agent (e.g., Acetyl Nitrate) start->reagent stoich Control Stoichiometry (1.0 eq. Nitrating Agent) start->stoich check Analyze Product Mixture (GC/MS, NMR) temp->check reagent->check stoich->check success Mononitration Achieved check->success >95% Mono failure Dinitration Persists check->failure <95% Mono adjust Further Optimization Needed (e.g., different solvent, slower addition) failure->adjust

Caption: A decision-making workflow for optimizing the selective mononitration of this compound.

4. Side-Chain Oxidation

Question: I want to oxidize the methyl group of this compound to a carboxylic acid, but I am observing cleavage of the isopropyl groups as well. How can I selectively oxidize the methyl group?

Answer: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains on a benzene ring to carboxylic acids.[9][10][11] A key requirement for this reaction is the presence of at least one benzylic hydrogen on the carbon attached to the ring.[9][12] Both the methyl and isopropyl groups have benzylic hydrogens and are therefore susceptible to oxidation. Under harsh conditions, the entire alkyl chain is cleaved, leaving only a carboxylic acid group attached to the ring.[13][14]

Troubleshooting Side-Chain Oxidation:

Issue Potential Cause Recommended Approach
Oxidation of all alkyl groupsHarsh reaction conditions (high temperature, high concentration of oxidant).Selective oxidation of the methyl group over the isopropyl groups is extremely challenging due to the similar reactivity of their benzylic hydrogens. It is generally not a feasible one-step transformation with common oxidizing agents.
No reactionAbsence of a benzylic hydrogen (not applicable here) or insufficiently strong oxidizing conditions.Use a stronger oxidizing agent or higher temperatures if the goal is to oxidize all alkyl groups.

Alternative Synthetic Strategy:

A more reliable method to obtain the desired product would be to start with a precursor that already has the desired substitution pattern or to introduce the functional groups in a different order. For example, one could start with a toluene derivative and introduce the isopropyl groups, protecting the methyl group if necessary.

Reaction Pathway for Side-Chain Oxidation:

G Oxidation of Alkylbenzenes start This compound reagent KMnO₄, H₂O, Heat start->reagent product 2,5-Dicarboxy-isopropylbenzene (and other oxidized products) reagent->product

References

Technical Support Center: Optimizing Synthesis from 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diisopropyl-2-methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile starting material for the synthesis of various organic compounds. The most common reactions include electrophilic aromatic substitutions such as Friedel-Crafts acylation and nitration, as well as oxidation of the alkyl side-chains. These reactions allow for the introduction of functional groups that are key intermediates in the development of pharmaceuticals and other fine chemicals.

Q2: What is the expected regioselectivity in electrophilic aromatic substitution of this compound?

A2: The methyl and isopropyl groups are both ortho, para-directing and activating. In this compound, the substituents are located at positions 1, 2, and 4. The directing effects of the substituents reinforce each other, directing incoming electrophiles to the 3, 5, and 6 positions. Steric hindrance from the bulky isopropyl groups will significantly influence the substitution pattern, generally favoring the less hindered positions.

Q3: How can I purify the products obtained from reactions with this compound?

A3: Purification of products derived from this compound typically involves standard laboratory techniques. Recrystallization is a common method for solid products, using a suitable solvent system to separate the desired product from impurities. For liquid products, distillation under reduced pressure is often effective. Chromatographic techniques such as column chromatography can be employed for both solid and liquid products to achieve high purity, especially when dealing with isomeric mixtures.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of products from this compound.

Troubleshooting Nitration Reactions

Problem: Low yield of the desired mononitrated product.

Possible Cause Suggested Solution
Over-nitration (formation of dinitro or trinitro compounds) The activating methyl and isopropyl groups make the ring highly susceptible to multiple nitrations. Use a lower reaction temperature (e.g., 0-5 °C) and carefully control the addition of the nitrating agent.[1]
Insufficient nitrating agent While excess nitrating agent can lead to over-nitration, an insufficient amount will result in incomplete conversion. Ensure the stoichiometry of the nitrating agent is optimized.
Reaction temperature too high Higher temperatures increase the rate of reaction but can also lead to the formation of undesired byproducts and decomposition. Maintain a consistently low temperature throughout the reaction.
Inadequate mixing In a biphasic reaction mixture, ensure vigorous stirring to maximize the interfacial area between the organic and acidic layers for efficient reaction.

Problem: Formation of multiple isomers, leading to difficult purification.

Possible Cause Suggested Solution
Steric and electronic effects The directing effects of the alkyl groups can lead to a mixture of ortho and para isomers relative to each substituent. While complete elimination of isomers is challenging, optimizing the reaction temperature and the choice of nitrating agent can influence the isomeric ratio.
Impure starting material Ensure the this compound is of high purity before starting the reaction. Impurities can lead to the formation of unexpected side products.
Troubleshooting Friedel-Crafts Acylation

Problem: Low yield of the acylated product.

Possible Cause Suggested Solution
Deactivation of the catalyst The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Insufficient catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the product ketone.[2][3] Ensure at least one equivalent of the catalyst is used.
Steric hindrance The bulky isopropyl groups on the aromatic ring can sterically hinder the approach of the acylating agent. Using a less bulky acylating agent or a more active catalyst might improve the yield.
Reaction temperature too low While controlling the temperature is important to prevent side reactions, a temperature that is too low may result in a very slow reaction rate and incomplete conversion. Optimize the reaction temperature.

Problem: The reaction does not proceed to completion.

Possible Cause Suggested Solution
Poor quality of Lewis acid catalyst Use freshly opened or properly stored Lewis acid catalyst. Deactivated catalyst will result in low reactivity.
Presence of deactivating impurities Water or other nucleophilic impurities in the starting material or solvent can quench the catalyst. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes a general procedure for the mononitration of this compound.

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1 equivalent of this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a separate flask containing 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol provides a general method for the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add 1.2 equivalents of anhydrous aluminum chloride to the flask, followed by 20 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride to the suspension with stirring.

  • Add 1 equivalent of this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_nitration Nitration Workflow start_nitration Start: this compound reaction_nitration Reaction at 0-5°C start_nitration->reaction_nitration mix_acid Prepare Nitrating Mixture (HNO3 + H2SO4) mix_acid->reaction_nitration quench_nitration Quench with Ice reaction_nitration->quench_nitration extraction_nitration DCM Extraction quench_nitration->extraction_nitration wash_nitration Washing Steps extraction_nitration->wash_nitration dry_purify_nitration Drying and Purification wash_nitration->dry_purify_nitration product_nitration Final Product: Nitrated Derivative dry_purify_nitration->product_nitration troubleshooting_logic cluster_nitration_issues Nitration Troubleshooting cluster_acylation_issues Acylation Troubleshooting start Low Product Yield? over_nitration Check for Over-nitration (Dinitro/Trinitro products) start->over_nitration catalyst_issue Check Catalyst Activity & Reaction Conditions start->catalyst_issue temp_control Lower Reaction Temperature & Control Reagent Addition over_nitration->temp_control Yes isomeric_mixture Impure Product? temp_control->isomeric_mixture anhydrous Ensure Anhydrous Conditions & Stoichiometric Catalyst catalyst_issue->anhydrous Yes anhydrous->isomeric_mixture purification Optimize Purification (Recrystallization/Chromatography) isomeric_mixture->purification Yes final_product Improved Yield & Purity purification->final_product

References

Technical Support Center: Managing 1,4-diisopropyl-2-methylbenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of 1,4-diisopropyl-2-methylbenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

A1: this compound is a nonpolar aromatic hydrocarbon. Its key properties relevant to separation are its high boiling point, insolubility in water, and good solubility in nonpolar organic solvents like toluene, hexane, and ethers.[1][2][3][4] These characteristics dictate the most effective purification strategies.

Q2: Why is this compound difficult to remove from my desired product?

A2: The difficulty in removing this impurity often arises if your desired product has similar physical properties, such as a close boiling point or comparable polarity. Its nonpolar nature makes it highly soluble in common organic solvents used for extraction and chromatography, leading to co-elution or co-extraction with other nonpolar compounds.

Q3: What are the primary methods for separating this compound from a reaction mixture?

A3: The most common and effective methods include:

  • Fractional Distillation: Best suited if there is a significant difference in boiling points between this compound and your target compound.

  • Column Chromatography: Effective for separating compounds based on polarity. Since this compound is very nonpolar, it will elute quickly on normal-phase silica gel.

  • Liquid-Liquid Extraction: Can be used to partition the impurity into a nonpolar solvent, separating it from more polar products that may remain in a polar or aqueous phase.

Q4: Can I selectively react with this compound to facilitate its removal?

A4: While possible, this is a more complex approach. Aromatic rings can undergo reactions like sulfonation or Friedel-Crafts acylation, which could increase the polarity of the molecule, making it easier to separate via extraction.[5] However, the reaction conditions must be carefully chosen to avoid affecting your desired product. The steric hindrance from the isopropyl groups might also influence its reactivity.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Impurity co-elutes with my product during column chromatography. The mobile phase is too nonpolar, or the product and impurity have very similar polarities.* Use a less polar mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). This will increase the retention of the nonpolar impurity. * Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which separates based on different principles.
Fractional distillation is not separating the impurity effectively. The boiling points of the impurity and the desired product are too close.* Use a longer fractionating column or one with higher efficiency (e.g., a Vigreux or packed column). * Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.
The impurity remains in the organic layer with my product after liquid-liquid extraction. Both the product and the impurity are highly soluble in the chosen organic solvent.* If your product has a functional group that can be made ionic (e.g., an amine or a carboxylic acid), perform an acid-base extraction. This will move your product into the aqueous layer, leaving the nonpolar impurity in the organic layer. * Try a different, less nonpolar organic solvent to see if the partitioning behavior changes favorably.
I'm not sure which separation method to choose. Lack of data on the relative properties of the impurity and the desired product.* Start with a small-scale analytical test, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to assess the polarity and volatility differences. * Refer to the decision workflow diagram below to select an appropriate starting method.

Data Presentation

Physical Properties of this compound and Related Isomers
PropertyThis compound1,4-diisopropylbenzeneReference
Molecular Formula C13H20C12H18[2][6][7]
Molecular Weight 176.30 g/mol 162.27 g/mol [2][6][7]
Boiling Point Not explicitly available (expected to be slightly > 210 °C)210 °C[8]
Melting Point Not available-17 °C[3][8]
Density Not available0.857 g/mL at 25°C[8]
Solubility in Water InsolubleInsoluble[2][3][4]
Solubility in Organic Solvents Soluble in nonpolar solventsSoluble in alcohol, ether, acetone, benzene[1][4]
Appearance Colorless liquidColorless liquid[1][3]

Experimental Protocols

Protocol 1: Removal by Flash Column Chromatography

This protocol is suitable for separating the nonpolar this compound from a more polar desired product.

  • Stationary Phase Selection: Use standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection:

    • Start with a very nonpolar eluent system. A good starting point is 100% hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 99:1 hexane:ethyl acetate).

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system where the impurity has a high Rf value (e.g., >0.8) and the product has a lower Rf (e.g., 0.2-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading"), which is often more effective for achieving good separation.

  • Elution and Fraction Collection:

    • Begin elution with the nonpolar mobile phase. This compound should elute in the first fractions.

    • Monitor the fractions by TLC.

    • Once the impurity has been completely eluted, the mobile phase polarity can be increased to elute the desired product.

Protocol 2: Removal by Vacuum Fractional Distillation

This method is applicable if the boiling point of the desired product is at least 25-30 °C different from that of this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.

    • Use a thermometer to monitor the vapor temperature.

  • Procedure:

    • Place the crude reaction mixture in the distillation flask with a stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level.

    • Begin heating the distillation flask gently.

    • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound at the working pressure should be collected first.

    • Analyze the collected fractions (e.g., by GC or NMR) to determine their purity.

Mandatory Visualization

Workflow for Selecting a Separation Method

The following diagram outlines a logical workflow for choosing the most appropriate method to remove this compound from a reaction mixture.

SeparationWorkflow start_node Start: Crude Reaction Mixture containing Impurity q1 Is the product thermally stable and volatile? start_node->q1 decision_node decision_node process_node process_node end_node Pure Product q2 Is ΔBP > 25°C? q1->q2 Yes q3 Is there a significant polarity difference? q1->q3 No distillation Perform Fractional Distillation q2->distillation Yes q2->q3 No distillation->end_node chromatography Perform Column Chromatography q3->chromatography Yes q4 Can the product be made ionic (acid/base)? q3->q4 No chromatography->end_node extraction Perform Acid-Base Extraction q4->extraction Yes complex_case Consider alternative methods (e.g., crystallization, derivatization) q4->complex_case No extraction->end_node

Caption: Decision workflow for purification strategy.

References

By-product formation in the nitration of 1,4-diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 1,4-diisopropyl-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of this compound?

The expected major product is the result of electrophilic aromatic substitution at the most activated and sterically accessible position on the benzene ring. The two isopropyl groups and the methyl group are all ortho-, para-directing activators. The most likely position for nitration is C5, which is ortho to the C4-isopropyl group and meta to the C1-isopropyl and C2-methyl groups, leading to the formation of 1,4-diisopropyl-2-methyl-5-nitrobenzene .

Q2: What are the common by-products observed in this reaction?

By-product formation is common in the nitration of highly alkylated benzenes. The primary side reactions include the formation of other nitro isomers, dinitration, ipso-substitution, and oxidation of the alkyl side chains.

Q3: What is ipso-substitution and why is it relevant in this reaction?

Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile (in this case, the nitronium ion, NO₂⁺) displaces a substituent already present on the aromatic ring, other than hydrogen. In the case of this compound, the bulky isopropyl groups are particularly susceptible to ipso-attack. This can lead to the loss of an isopropyl group and the formation of nitrated compounds with a different substitution pattern. For instance, ipso-attack at C1 or C4 could lead to the formation of nitrotoluenes or other nitrocymene derivatives.

Q4: Can oxidation of the starting material or products occur?

Yes, the nitrating mixture (concentrated nitric and sulfuric acids) is a strong oxidizing agent. Under harsh reaction conditions (e.g., elevated temperatures), oxidation of the isopropyl or methyl groups can occur. This can lead to the formation of corresponding benzoic acids, phenols, or ketones. For example, the methyl group could be oxidized to a carboxylic acid.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-nitro isomer - Suboptimal reaction temperature: Higher temperatures can favor the formation of by-products. - Incorrect ratio of nitrating agents: An excess of nitric acid can lead to dinitration. - Reaction time: Insufficient or excessive reaction time can impact yield.- Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. - Use a carefully controlled stoichiometry of nitric acid. A slight excess (e.g., 1.1 equivalents) is often sufficient. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of significant amounts of dinitro compounds - Excessive nitrating agent: Using a large excess of the nitrating mixture. - Elevated reaction temperature: Higher temperatures increase the rate of the second nitration.- Reduce the amount of nitric acid used. - Maintain a low and consistent reaction temperature.
Presence of unexpected by-products (e.g., loss of an isopropyl group) - Ipso-substitution: The nitronium ion attacks a carbon atom bearing an isopropyl group.- Employ milder nitrating agents if possible (e.g., acetyl nitrate prepared in situ). - Optimize reaction conditions (lower temperature, shorter reaction time) to disfavor ipso-attack.
Formation of colored impurities (dark reaction mixture) - Oxidation of the starting material or products: The strong oxidizing nature of the nitrating mixture can lead to degradation.- Ensure the reaction is carried out at a low temperature. - Add the nitrating agent slowly to the substrate solution to control the exotherm. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.
Difficulty in purifying the final product - Presence of multiple isomers with similar polarities. - Contamination with acidic residues. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. - Thoroughly wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acid impurities before purification.

Data Presentation

Table 1: Expected Products and Potential By-products in the Nitration of this compound

Compound Type Specific Compound Name Formation Pathway
Expected Major Product 1,4-Diisopropyl-2-methyl-5-nitrobenzeneStandard Electrophilic Aromatic Substitution
Isomeric By-products 1,4-Diisopropyl-2-methyl-3-nitrobenzene 1,4-Diisopropyl-2-methyl-6-nitrobenzeneStandard Electrophilic Aromatic Substitution at less favored positions
Dinitration Products 1,4-Diisopropyl-2-methyl-3,5-dinitrobenzene (and other isomers)Second nitration of the mono-nitrated product
Ipso-Substitution By-products 2-Isopropyl-4-methyl-nitrobenzene (and isomers) 4-Isopropyl-2-methyl-nitrobenzene (and isomers)Attack of NO₂⁺ at a carbon bearing an isopropyl group, followed by loss of the isopropyl cation.
Oxidation By-products 2,5-Diisopropyl-benzoic acid 4-Isopropyl-2-methylacetophenoneOxidation of the methyl or isopropyl groups by the nitrating mixture.[1][2]

Experimental Protocols

General Protocol for the Nitration of this compound
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated nitric acid (e.g., 1.1 equivalents) to pre-chilled concentrated sulfuric acid (e.g., 2-3 equivalents) while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a separate flask and cool the solution to 0 °C in an ice bath.

  • Nitration Reaction: Add the freshly prepared, cold nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired product and characterize the by-products.

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for separating the isomers.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect the molecular ions and fragmentation patterns of the expected products and by-products.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Nitrating_Mixture Substrate_Solution Prepare Substrate Solution (this compound in solvent) Start->Substrate_Solution Reaction Nitration Reaction (0-5 °C) Nitrating_Mixture->Reaction Substrate_Solution->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Quench Quench on Ice Monitoring->Quench Extraction Organic Extraction Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry and Evaporate Wash->Dry Purification Column Chromatography Dry->Purification End Pure Product & By-products Purification->End

Caption: Experimental workflow for the nitration of this compound.

Byproduct_Formation cluster_products Reaction Products Start This compound Nitration Nitration (HNO3/H2SO4) Start->Nitration Main_Product Major Product: 1,4-Diisopropyl-2-methyl-5-nitrobenzene Nitration->Main_Product Standard EAS Isomers Isomeric By-products Nitration->Isomers Alternative EAS Ipso Ipso-Substitution By-products Nitration->Ipso Ipso-Attack Oxidation Oxidation By-products Nitration->Oxidation Side-chain Oxidation Dinitro Dinitration Products Main_Product->Dinitro Further Nitration

Caption: Logical relationships in the formation of by-products.

References

Technical Support Center: Dealkylation of 1,4-diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the unintended dealkylation of 1,4-diisopropyl-2-methylbenzene during synthesis and related applications.

Troubleshooting Guide

Researchers may encounter unwanted dealkylation of this compound, leading to the formation of mono-isopropylated or unalkylated methylbenzene derivatives. This guide provides a structured approach to identifying and mitigating this side reaction.

Issue: Low yield of this compound and presence of p-cymene or toluene in the product mixture.

This is a common indication that dealkylation is occurring as a significant side reaction. The following steps can help troubleshoot this issue:

Step 1: Analyze Reaction Conditions

High temperatures and strong acid catalysts are primary drivers of dealkylation.

  • Temperature: Elevated temperatures can promote the removal of isopropyl groups.

  • Catalyst: The type and concentration of the acid catalyst are critical. Strong Lewis acids or solid acids like zeolites can facilitate dealkylation.[1][2]

Step 2: Catalyst Selection and Management

The choice of catalyst significantly impacts the extent of dealkylation.

  • Catalyst Type: While zeolites are effective for alkylation, they can also catalyze dealkylation, especially at higher temperatures.[1] Consider using milder Lewis acids or optimizing the acidity of the solid catalyst.

  • Catalyst Aging: Catalyst deactivation over time due to coking can alter selectivity and may increase the rate of side reactions.[3]

Step 3: Molar Ratio of Reactants

The stoichiometry of the reactants can influence product distribution. An excess of the alkylating agent may not always be favorable and can sometimes lead to side reactions under certain conditions.

A troubleshooting workflow for addressing dealkylation is presented below:

Dealkylation_Troubleshooting start Low yield of desired product & Presence of dealkylated byproducts check_temp Review Reaction Temperature start->check_temp temp_high Is temperature excessively high? check_temp->temp_high reduce_temp Action: Lower reaction temperature temp_high->reduce_temp Yes check_catalyst Evaluate Catalyst System temp_high->check_catalyst No reduce_temp->check_catalyst catalyst_strong Is the catalyst too acidic/active? check_catalyst->catalyst_strong change_catalyst Action: Use a milder catalyst or reduce catalyst loading catalyst_strong->change_catalyst Yes check_ratio Examine Reactant Molar Ratios catalyst_strong->check_ratio No change_catalyst->check_ratio ratio_issue Is the ratio optimized? check_ratio->ratio_issue adjust_ratio Action: Adjust reactant molar ratio ratio_issue->adjust_ratio No end Monitor product distribution & Optimize further ratio_issue->end Yes adjust_ratio->end

Caption: Troubleshooting workflow for dealkylation.

Frequently Asked Questions (FAQs)

Q1: What is dealkylation in the context of this compound synthesis?

A1: Dealkylation is a chemical reaction involving the removal of an alkyl group (in this case, an isopropyl group) from the aromatic ring of this compound. This results in the formation of byproducts such as 2-methyl-isopropylbenzene (p-cymene) and 2-methylbenzene (toluene). It is essentially the reverse of a Friedel-Crafts alkylation reaction.[2]

Q2: Under what conditions does dealkylation typically occur?

A2: Dealkylation is favored under conditions similar to those used for Friedel-Crafts alkylation, but often at higher temperatures or with highly active acid catalysts.[4] The presence of a strong Lewis acid or a solid acid catalyst like a zeolite is typically required.[1][2]

Q3: How can I minimize dealkylation during my reaction?

A3: To minimize dealkylation, consider the following:

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired alkylation.

  • Catalyst Choice: Select a catalyst with appropriate acidity. Highly acidic catalysts are more likely to promote dealkylation. Sometimes, a less active but more selective catalyst is preferable.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of dealkylation. Monitor the reaction progress and stop it once the desired conversion is achieved.

Q4: Can the catalyst itself be a source of the problem?

A4: Yes. For instance, in reactions using zeolite catalysts, the acidic properties of the zeolite are crucial for alkylation but can also drive the dealkylation side reaction.[1] The structure and pore size of the zeolite can also influence the selectivity.

Q5: What is transalkylation and how does it relate to dealkylation?

A5: Transalkylation is a reaction where an alkyl group is transferred from one aromatic molecule to another.[3] For example, a diisopropylbenzene can react with benzene to form two molecules of cumene (isopropylbenzene).[3][5] This process involves both dealkylation (from the diisopropylbenzene) and alkylation (of the benzene). In the synthesis of this compound, if there is unreacted toluene or other aromatic compounds present, transalkylation can occur, leading to a different product distribution.

The reaction pathway for dealkylation is illustrated below:

Dealkylation_Pathway reactant This compound intermediate1 p-Cymene (2-methyl-isopropylbenzene) reactant->intermediate1 - Isopropyl group product Toluene (2-methylbenzene) intermediate1->product - Isopropyl group removed_group1 + Isopropyl group removed_group2 + Isopropyl group

Caption: Dealkylation pathway of this compound.

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for related transalkylation and alkylation reactions where dealkylation is a competing reaction. Note that specific data for this compound is limited; therefore, data for the closely related diisopropylbenzene (DIPB) is presented as a proxy.

Table 1: Influence of Reaction Temperature on DIPB Conversion and Cumene Selectivity in Transalkylation with Benzene over H-mordenite Catalyst.

Temperature (K)DIPB Conversion (%)Cumene Selectivity (%)
4834595
5136090
5437585

Note: Increased temperature leads to higher conversion but may decrease selectivity due to side reactions like dealkylation and isomerization.[3]

Table 2: Effect of Benzene to 1,4-DIPB Molar Ratio on Product Selectivity at 573 K over Modified Beta Zeolite.

Benzene/1,4-DIPB Molar RatioCumene Selectivity (%)
1:1~70
5:183.82
10:1~80
15:1~78

Note: An optimal molar ratio exists to maximize the desired product selectivity and minimize side reactions.[5]

Experimental Protocols

General Protocol for Zeolite-Catalyzed Alkylation/Transalkylation

This protocol provides a general framework. Specific parameters should be optimized for the synthesis of this compound.

  • Catalyst Activation: The zeolite catalyst (e.g., H-mordenite or Beta zeolite) is activated by calcination in a furnace. A typical procedure involves heating the catalyst in a flow of dry air or nitrogen to temperatures between 450°C and 550°C for several hours to remove adsorbed water and other impurities.

  • Reaction Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor or a batch reactor. The reactor is charged with the activated catalyst.

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature (e.g., 180-250°C).

    • The reactants (e.g., toluene and isopropanol, or a polyisopropylbenzene and benzene for transalkylation) are fed into the reactor at a specific molar ratio and flow rate (weight hourly space velocity, WHSV).[6]

    • The reaction is carried out at a set pressure, which can range from atmospheric to several megapascals, to maintain the reactants in the desired phase (liquid or vapor).[7]

  • Product Analysis: The product stream is cooled, and samples are collected periodically. The composition of the product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

  • Data Calculation:

    • Conversion of the limiting reactant is calculated based on the amount reacted relative to the amount fed.

    • Selectivity for the desired product is determined by the molar amount of the desired product formed relative to the total moles of products formed.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions of 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing catalysts for reactions involving 1,4-diisopropyl-2-methylbenzene. The content is structured in a question-and-answer format to directly address common experimental challenges.

Section 1: General Catalyst Selection and Troubleshooting Workflow

This section offers a high-level overview of the catalyst selection process and a logical workflow for troubleshooting common experimental issues.

Logical Workflow for Catalyst Selection

The selection of an appropriate catalyst is critical for achieving desired reaction outcomes. The following workflow outlines a systematic approach to this process.

G cluster_0 start Define Reaction Type (e.g., Alkylation, Dehydrogenation) lit_review Literature Review for Similar Substrates (e.g., DIPB, Cumene) start->lit_review catalyst_class Identify Catalyst Classes (e.g., Zeolites, Lewis Acids, Metal Oxides) lit_review->catalyst_class screening Initial Catalyst Screening (Small-scale experiments) catalyst_class->screening analysis Analyze Results (Yield, Selectivity, Purity) screening->analysis optimization Parameter Optimization (Temp, Pressure, Conc.) optimization->screening Re-screen analysis->optimization Sub-optimal scale_up Scale-up Reaction analysis->scale_up Optimal

Caption: A general workflow for catalyst selection and optimization.

Troubleshooting Common Reaction Issues

Encountering issues such as low yield or catalyst deactivation is common. The following decision tree provides a structured approach to troubleshooting.

G cluster_0 issue Problem Identified (e.g., Low Yield, Poor Selectivity) low_yield Low Yield? issue->low_yield poor_selectivity Poor Selectivity? issue->poor_selectivity deactivation Catalyst Deactivation? issue->deactivation cat_activity Check Catalyst Activity - Deactivated? - Incorrect Loading? low_yield->cat_activity Yes conditions Optimize Conditions - Temperature - Pressure - Reaction Time low_yield->conditions Yes reagents Verify Reagent Purity & Stoichiometry low_yield->reagents Yes cat_type Change Catalyst Type - Shape-selective? - Different Acidity? poor_selectivity->cat_type Yes mod_conditions Modify Conditions - Lower Temperature - Adjust Feed Ratio poor_selectivity->mod_conditions Yes coking Coking/Pore Blocking? - Increase Temp/Steam - Use Hierarchical Zeolite deactivation->coking Yes poisoning Feed Impurities? - Purify Reactants deactivation->poisoning Yes

Caption: A decision tree for troubleshooting common experimental issues.

Section 2: Friedel-Crafts Alkylation and Transalkylation

Alkylation is a fundamental reaction for modifying aromatic rings. Due to the activating nature of the existing alkyl groups on this compound, these reactions require careful control.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the Friedel-Crafts alkylation of poly-substituted benzenes like this compound?

A1: The three primary challenges are:

  • Polyalkylation: The initial product is more reactive than the starting material because alkyl groups are electron-donating and activate the ring towards further electrophilic attack.[1][2] This leads to the formation of undesired, more substituted byproducts. To mitigate this, a large excess of the aromatic substrate can be used.[3]

  • Carbocation Rearrangement: The carbocation electrophile can rearrange to a more stable form before attacking the aromatic ring, leading to isomeric impurities.[4][5] Using Friedel-Crafts acylation followed by reduction can prevent this, as the acylium ion is resonance-stabilized and does not rearrange.[4][3]

  • Catalyst Deactivation: Both homogeneous (e.g., AlCl₃) and heterogeneous (e.g., zeolites) catalysts can be deactivated. For zeolites, this is often due to pore blocking by heavy side products.[6][7]

Q2: Which catalysts are recommended for alkylation, and how do they differ?

A2: Both homogeneous Lewis acids and heterogeneous solid acids are used.

  • Homogeneous Catalysts (e.g., AlCl₃, H₂SO₄): These are traditional catalysts for Friedel-Crafts reactions.[6] While effective, they pose challenges related to recovery, corrosion, and the disposal of toxic waste.[6] Sulfuric acid (around 80% strength) is noted as an economical choice for preparing diisopropylbenzene isomers.[8]

  • Heterogeneous Catalysts (e.g., Zeolites): These are environmentally cleaner alternatives.[6] Zeolites like H-Beta, H-Y, ZSM-12, and H-USY are effective.[7][9][10] Their shape-selectivity can be leveraged to control the formation of specific isomers. Medium-pore zeolites like ZSM-12 are preferred for producing para-isomers of diisopropylbenzene and minimizing tri-substituted byproducts.[9] Hierarchical zeolites, which contain both micropores and mesopores, can exhibit better activity and stability by facilitating diffusion and reducing deactivation.[10]

Q3: How can I optimize reaction conditions for better selectivity?

A3: Optimization involves balancing several factors:

  • Temperature: Higher temperatures can increase initial activity but often lead to faster catalyst deactivation and more side reactions, which reduces selectivity.[7][11]

  • Reactant Ratio: Using a large excess of the aromatic compound relative to the alkylating agent can suppress polyalkylation.[3]

  • Space Velocity (for flow reactors): Lowering the liquid hourly space velocity (LHSV) generally increases conversion, but an optimal value must be found to balance conversion with selectivity and catalyst lifetime.[7]

Data Presentation: Catalyst and Condition Comparison
Reaction TypeCatalystReactant(s)Temperature (°C)PressureKey Outcome / Comment
Alkylation Sulfuric Acid (~80%)Benzene, Propylene50 - 80N/AEconomical catalyst for producing mixed diisopropylbenzene isomers.[8]
Alkylation Aluminum Chloride (AlCl₃)Benzene, Propylene< 50 (with 5-10% AlCl₃)N/AA traditional, effective but corrosive Lewis acid catalyst.[8]
Alkylation Zeolite BetaBenzene, Propylene100 - 25020 - 50 barConsidered a highly active zeolite for liquid-phase alkylation.[12]
Transalkylation Zeolite ZSM-12Diisopropylbenzene, BenzeneN/AN/APreferred medium-pore zeolite to maximize p-DIPB and minimize byproducts.[9]
Isomerization Silica-Alumina (90% SiO₂, 10% Al₂O₃)m-Diisopropylbenzene200 - 235 (392 - 455 °F)~48 bar (700 psig)Used to convert meta-isomers to a mixture containing the desired para-isomer.[13]
Experimental Protocol: General Procedure for Isomerization of Diisopropylbenzene Isomers

This protocol is adapted from a procedure for the synthesis of p-diisopropylbenzene and serves as a representative example for handling similar reactions in a continuous flow setup.[13]

  • Catalyst Loading:

    • Secure a stainless-steel screen at the bottom of a stainless-steel tube reactor.

    • Pack a small plug of glass wool onto the screen.

    • Carefully load the desired amount of solid acid catalyst (e.g., silica-alumina) on top of the glass wool.[13]

    • Place a layer of inert glass chips on top of the catalyst bed, followed by another plug of glass wool to secure the bed.[13]

  • System Setup:

    • Install the reactor in a suitable heating system (e.g., external heat tracing).

    • Connect the reactant feed line to the top of the reactor for vertical downflow operation.

    • Install a back-pressure controller downstream to maintain the system under pressure (e.g., 700 psig).[13]

  • Reaction Execution:

    • Heat the reactor to the target temperature (e.g., 200-235 °C).[13]

    • Initiate the feed flow of the reactant stream (e.g., an isomer mixture of diisopropyl-methylbenzene) at a defined rate to achieve the desired weight hourly space velocity (WHSV).[13]

    • Allow the system to reach a steady state, monitoring temperature and pressure.

  • Sample Analysis:

    • Collect samples of the reactor effluent at various time points or after changing conditions (e.g., temperature).

    • Analyze the composition of the product stream using gas chromatography (GC) to determine the conversion and isomer distribution.[13]

Section 3: Dehydrogenation Reactions

Dehydrogenation of the isopropyl groups on this compound can produce valuable monomers like isopropenyl and diisopropenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is effective for the dehydrogenation of diisopropylbenzenes?

A1: Solid catalysts containing an iron compound and a potassium compound as the major components are effective.[14][15] The addition of a magnesium compound to this formulation is also common.[14][15] These catalysts are used for the vapor-phase dehydrogenation to produce isopropenyl cumene and diisopropenyl benzene.[14]

Q2: What are the typical operating conditions for dehydrogenation?

A2: The reaction is performed at high temperatures in the presence of steam.

  • Temperature: The catalyst bed is typically maintained between 500 °C and 650 °C, with a preferred range of 520 °C to 580 °C.[14]

  • Steam: Steam is co-fed with the diisopropylbenzene. The weight ratio of steam to the organic reactant is high, typically in the range of 3 to 60.[14]

Q3: How is catalyst deactivation managed in dehydrogenation processes?

A3: Deactivation is a significant issue. A common strategy is to operate the reactor in cycles of reaction and regeneration. The diisopropylbenzene feed is provided intermittently. During the "catalyst regeneration period," the organic feed is stopped, and only steam is passed over the catalyst bed to restore its activity before resuming the reaction.[14]

Data Presentation: Dehydrogenation Conditions
ParameterValueReference
Catalyst Composition Fe/K or Fe/K/Mg compounds[14][15]
Reaction Temperature 500 - 650 °C (Optimal: 520 - 580 °C)[14]
Phase Vapor[14]
Co-reactant Steam[14]
Steam/Substrate Ratio 3 - 60 (by weight)[14]
Regeneration Method Intermittent feed with continuous steam flow[14]

References

Technical Support Center: Troubleshooting Phase Separation with 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-diisopropyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot phase separation issues when using this versatile aromatic hydrocarbon solvent.

Core Properties of this compound

This compound, also known as 2-methylcymene or isocymene, is a non-polar, aromatic hydrocarbon solvent. Understanding its physical and chemical properties is crucial for troubleshooting.[1]

PropertyValue
Molecular Formula C₁₃H₂₀[1]
Molecular Weight 176.30 g/mol [1]
Appearance Colorless liquid
Boiling Point ~233 °C
Density ~0.87 g/mL
Polarity Non-polar

Troubleshooting Guides

This section provides answers to specific problems you may encounter related to phase separation during your experiments.

Question: My reaction mixture has formed two distinct layers after adding a reagent. What is the primary cause of this phase separation?

Answer:

The most common reason for phase separation is the significant difference in polarity between this compound and the newly introduced substance. The principle of "like dissolves like" governs solubility and miscibility.[2][3] this compound is a non-polar solvent, and if you add a highly polar reagent or a polar solvent (such as water, methanol, or dimethyl sulfoxide), it will likely be immiscible, leading to the formation of separate layers.

Question: I am observing an emulsion (a cloudy or milky mixture that does not separate cleanly) in my workup. How can I resolve this?

Answer:

Emulsions are common when performing aqueous extractions with aromatic hydrocarbon solvents. They are stabilized by compounds that have some solubility in both the organic and aqueous phases. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Introduce a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.

  • Gentle Swirling or Stirring: Agitate the mixture gently with a stir rod. Vigorous shaking is a common cause of stable emulsions.

  • Allowing it to Stand: Sometimes, simply letting the mixture stand undisturbed for a period can allow the phases to separate.

  • Addition of a Small Amount of a Different Solvent: Adding a small amount of a more polar organic solvent (like a short-chain alcohol) can sometimes help to break the emulsion by altering the interfacial tension.

Question: My product seems to be precipitating out of the this compound solution, but it's not a clean crystallization. What could be happening?

Answer:

This could be a case of "oiling out," where the solute comes out of solution as a liquid phase before it crystallizes. This often happens when the solubility of the solute decreases rapidly, for instance, upon cooling. It can also be influenced by the presence of impurities. To address this, consider the following:

  • Slower Cooling: If the precipitation occurs upon cooling, try a slower cooling rate to encourage the formation of crystals rather than an oil.

  • Solvent Polarity Modification: Add a small amount of a co-solvent in which your product is more soluble to keep it in solution at a lower temperature, allowing for controlled crystallization.

  • Solvent Purity: Ensure your this compound is pure. Impurities can interfere with crystallization processes.[4]

Question: How does temperature affect the solubility of my compounds in this compound and the risk of phase separation?

Answer:

For most organic solids, solubility in an organic solvent like this compound increases with temperature. If you are working at an elevated temperature and observe a single phase, be aware that cooling the mixture could induce phase separation or precipitation if the solubility limit of one or more components is exceeded at the lower temperature. Conversely, if you have a two-phase system at room temperature, increasing the temperature may lead to miscibility.

Frequently Asked Questions (FAQs)

Q1: Is this compound miscible with common organic solvents?

A1: Based on the principle of "like dissolves like," this compound, being a non-polar aromatic hydrocarbon, is expected to be miscible with other non-polar and weakly polar organic solvents.

SolventExpected Miscibility with this compound
Hexane, HeptaneMiscible
Toluene, XyleneMiscible
Diethyl ether, Tetrahydrofuran (THF)Miscible
Dichloromethane, ChloroformMiscible
Ethyl AcetateLikely Miscible
AcetonePartially Miscible to Miscible
Methanol, EthanolSparingly Miscible to Immiscible
WaterImmiscible
Dimethyl Sulfoxide (DMSO)Immiscible

Q2: What are the signs that my this compound solvent may be impure and causing phase separation issues?

A2: Impurities can alter the polarity and solvating properties of the solvent. Signs of impurity that might lead to unexpected phase behavior include:

  • Discoloration of the solvent.

  • Presence of particulate matter.

  • Inconsistent results between different batches of the solvent.

  • Unexpected side reactions.

Q3: Can I use a co-solvent to prevent phase separation?

A3: Yes, using a co-solvent is a common strategy. If you are experiencing phase separation due to the addition of a polar reactant, adding a co-solvent that is miscible with both this compound and the polar component can create a single-phase system. The choice of co-solvent will depend on the specific components of your reaction mixture.

Q4: How can I analyze the different phases to identify the components in each?

A4: To understand the composition of the separated phases, you can carefully separate the layers and analyze each by techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile organic compounds.

  • High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the main components in each phase.

Experimental Protocols

Protocol 1: Purification of this compound

Impurities in the solvent can be a source of phase separation problems. This protocol describes a general method for purifying aromatic hydrocarbon solvents.

Materials:

  • This compound (technical grade)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or calcium chloride

  • Distillation apparatus

Procedure:

  • In a separatory funnel, wash the this compound with concentrated sulfuric acid. Gently swirl and vent frequently. Repeat until the sulfuric acid layer remains colorless.

  • Carefully separate and discard the acidic layer.

  • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water.

  • Dry the solvent over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Purify the dried solvent by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature.

Protocol 2: Small-Scale Co-solvent Screening to Prevent Phase Separation

This protocol helps in identifying a suitable co-solvent to homogenize a biphasic mixture.

Materials:

  • Your biphasic reaction mixture in this compound.

  • A selection of potential co-solvents (e.g., tetrahydrofuran, 1,4-dioxane, isopropanol).

  • Small vials or test tubes.

Procedure:

  • Aliquot a small, known volume of your biphasic mixture into several vials.

  • To each vial, add a different co-solvent dropwise while observing the mixture.

  • Gently agitate the vial after each addition.

  • Record the co-solvent and the approximate volume required to achieve a single phase.

  • The most effective co-solvent is the one that achieves miscibility with the smallest volume addition and does not negatively impact your reaction.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting phase separation.

G cluster_0 Troubleshooting Workflow for Phase Separation start Phase Separation Observed cause Identify Potential Cause start->cause polarity Polarity Mismatch cause->polarity Different Polarities temp Temperature Change cause->temp Cooling/Heating impurity Solvent/Reagent Impurity cause->impurity Unexpected Behavior solution_polarity Add Co-solvent polarity->solution_polarity solution_temp Adjust Temperature temp->solution_temp solution_impurity Purify Solvent/Reagents impurity->solution_impurity end Single Phase Achieved solution_polarity->end solution_temp->end solution_impurity->end

Caption: A logical workflow for diagnosing and resolving phase separation issues.

G cluster_1 Solvent Polarity and Miscibility cluster_2 Miscible cluster_3 Immiscible solvent This compound Polarity: Non-polar miscible Non-polar Solvents (e.g., Hexane, Toluene) Weakly Polar Solvents (e.g., Diethyl Ether, THF) solvent->miscible 'Like dissolves like' immiscible Polar Protic Solvents (e.g., Water, Methanol) Polar Aprotic Solvents (e.g., DMSO) solvent->immiscible Polarity Mismatch

Caption: Relationship between solvent polarity and miscibility.

References

Technical Support Center: Scaling Up Reactions with 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diisopropyl-2-methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this polysubstituted aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Friedel-Crafts acylation of this compound?

A1: The primary challenges include:

  • Regioselectivity: The isopropyl and methyl groups are ortho, para-directing. This can lead to a mixture of isomers, complicating purification.[1][2] The bulky nature of the isopropyl groups can sterically hinder reaction at certain positions, which can be advantageous but also needs to be carefully managed.[2]

  • Exothermic Reaction Control: Friedel-Crafts acylations are often highly exothermic. Heat dissipation becomes a significant issue on a larger scale, potentially leading to side reactions or a runaway reaction if not properly controlled.

  • Catalyst Quenching and Work-up: The quenching of the Lewis acid catalyst (e.g., AlCl₃) is highly exothermic and generates corrosive byproducts like HCl gas.[3] Handling large quantities of acidic and potentially viscous quench mixtures requires specialized equipment.

  • Byproduct Formation: At elevated temperatures, which can occur with poor heat management, side reactions like dealkylation or isomerization can become more prevalent.[2]

Q2: How can I control the regioselectivity of the acylation reaction?

A2: Controlling regioselectivity is crucial for obtaining the desired product in high purity. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[4]

  • Choice of Acylating Agent and Catalyst: The steric bulk of both the acylating agent and the Lewis acid catalyst can influence the position of acylation. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and acylating agents (acyl chlorides vs. anhydrides) can optimize the desired isomer formation.[5]

  • Solvent Effects: The choice of solvent can influence catalyst activity and the solubility of reaction intermediates, thereby affecting the product distribution.

Q3: What are the safety considerations for scaling up these reactions?

A3: Safety is paramount during scale-up. Key considerations include:

  • Material Handling: Ensure proper personal protective equipment (PPE) is used, as reactants and catalysts can be corrosive and hazardous.

  • Exothermicity Management: Utilize a reactor with adequate cooling capacity and a well-calibrated temperature monitoring system. For highly exothermic steps, consider semi-batch or continuous-flow processing to control the rate of reaction.[6]

  • Off-Gassing: The reaction and subsequent quench can release significant amounts of HCl gas. A robust scrubbing system is necessary to neutralize acidic vapors.

  • Pressure Management: Reactions that generate gas can lead to a pressure buildup in a closed system. Ensure the reactor is equipped with appropriate pressure relief systems.[3]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (TLC, GC, HPLC).- Ensure the catalyst is active and used in the correct stoichiometric amount.- Check for moisture in the starting materials or solvent, as this can deactivate the Lewis acid catalyst.
Side Reactions - Lower the reaction temperature to minimize byproduct formation.- Optimize the rate of addition of the acylating agent to maintain a consistent temperature profile.- Consider using a milder Lewis acid catalyst.
Product Degradation - Ensure the work-up procedure is not too harsh (e.g., excessively high temperatures or prolonged exposure to strong acids/bases).
Problem 2: Poor Regioselectivity / High Levels of Isomeric Impurities
Possible Cause Troubleshooting Step
High Reaction Temperature - Perform the reaction at a lower temperature, even if it requires a longer reaction time.[4]
Incorrect Catalyst/Substrate Ratio - Optimize the molar ratio of the Lewis acid catalyst to the substrate.
Reaction Kinetics - Investigate the effect of the order of addition of reactants. For instance, adding the substrate to a pre-formed complex of the acylating agent and Lewis acid may improve selectivity.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Step
Formation of Close-Boiling Isomers - Optimize the reaction conditions to maximize the formation of the desired isomer.- Employ high-efficiency fractional distillation or preparative chromatography for separation.- Consider crystallization as a purification method, potentially from different solvent systems.
Viscous Reaction Mixture - Use an appropriate solvent to maintain a stirrable mixture.- Ensure the reactor's agitation system is suitable for the viscosity of the reaction mass at all stages.
Emulsion Formation During Work-up - Add a small amount of a suitable de-emulsifying agent.- Allow the mixture to stand for a longer period to allow for phase separation.- Consider centrifugation if the emulsion is persistent.

Experimental Protocols

Example Protocol: Friedel-Crafts Acylation of this compound (Lab Scale)

This protocol is a general guideline and should be optimized for specific target products.

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel is assembled and flame-dried.

  • Inert Atmosphere: The system is purged with dry nitrogen.

  • Charge Reactants: this compound and a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane) are charged into the reactor.

  • Cooling: The reactor is cooled to the desired temperature (e.g., 0-5 °C) using an ice-water bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise, ensuring the temperature does not exceed the set point.

  • Acylating Agent Addition: The acyl chloride or anhydride is added dropwise from the addition funnel at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Quenching: The reaction mixture is slowly and carefully transferred to a separate vessel containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Work-up: The organic layer is separated, washed with dilute HCl, water, and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oil or solid is then purified by vacuum distillation or recrystallization.

Visualizations

experimental_workflow start Start: Reactor Setup & Inerting charge_reactants Charge this compound and Anhydrous Solvent start->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_catalyst Add AlCl₃ Portion-wise cool->add_catalyst add_acyl_agent Add Acylating Agent Dropwise add_catalyst->add_acyl_agent monitor Monitor Reaction (TLC/GC) add_acyl_agent->monitor quench Quench with Ice/HCl monitor->quench Upon Completion workup Aqueous Work-up & Separation quench->workup purify Purification (Distillation/Recrystallization) workup->purify end End: Pure Product purify->end

Caption: A typical workflow for the Friedel-Crafts acylation of this compound.

troubleshooting_logic issue Issue: Low Yield check_completion Is the reaction complete? issue->check_completion check_impurities Are there significant byproducts? check_completion->check_impurities Yes incomplete Troubleshoot: - Check catalyst activity - Extend reaction time - Increase temperature cautiously check_completion->incomplete No impurities Troubleshoot: - Lower reaction temperature - Optimize addition rate - Change catalyst check_impurities->impurities Yes workup_loss Troubleshoot: - Optimize extraction pH - Check for product volatility check_impurities->workup_loss No

Caption: A logical diagram for troubleshooting low product yield in acylation reactions.

References

Validation & Comparative

A Comprehensive Guide to 1,4-Diisopropyl-2-methylbenzene as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Validation Protocol

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While a host of non-polar solvents are well-established, the exploration of alternatives is driven by the need for improved performance, safety, and environmental profiles. This guide provides a detailed validation of 1,4-diisopropyl-2-methylbenzene as a non-polar solvent, comparing its physical and chemical properties with commonly used alternatives.

Executive Summary

This compound, an aromatic hydrocarbon, presents itself as a viable non-polar solvent for a range of applications in organic synthesis and drug development. Its high boiling point, low water solubility, and chemical inertness make it a suitable candidate for reactions requiring elevated temperatures and anhydrous conditions. This guide outlines a comprehensive comparison with standard non-polar solvents and provides detailed experimental protocols for its validation.

Physical and Chemical Properties: A Comparative Analysis

A solvent's physical properties are paramount in determining its suitability for specific applications. The following table summarizes the key physical characteristics of this compound in comparison to other widely used non-polar solvents: toluene, hexane, and p-xylene.

PropertyThis compoundTolueneHexanep-Xylene
Molecular Formula C₁₃H₂₀C₇H₈C₆H₁₄C₈H₁₀
Molecular Weight ( g/mol ) 176.3092.14[1]86.18[2][3][4]106.17[5]
Boiling Point (°C) ~238110.6[6][7]68.7[2][3]138.35[8][9]
Density (g/mL at 20°C) ~0.870.867[10][11]0.659[4]0.861[12][13]
Viscosity (cP at 20°C) Not readily available0.590.31[14]0.648
Polarity Index (P') Not readily available (expected to be low)2.4[15][16]0.1[14][15][16]2.5[15][16]
Solubility in Water InsolubleInsoluble[1][6][7]Insoluble[17][18]Insoluble[8][13]

Performance Comparison: A Hypothetical Validation Study

To rigorously evaluate the performance of this compound as a non-polar solvent, a series of comparative experiments should be conducted. The following outlines a hypothetical study design to assess its efficacy in common organic reactions and extraction processes.

Suzuki-Miyaura Cross-Coupling Reaction

This ubiquitous carbon-carbon bond-forming reaction is an excellent benchmark for solvent performance.

  • Objective: To compare the reaction yield and kinetics of a model Suzuki-Miyaura coupling reaction in this compound, toluene, and p-xylene.

  • Model Reaction: The coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl.

  • Key Metrics:

    • Reaction yield as determined by gas chromatography (GC) and/or high-performance liquid chromatography (HPLC).

    • Reaction kinetics monitored by taking aliquots at regular intervals.

    • Product purity assessed by melting point and spectroscopic methods.

Grignard Reaction

The formation and reaction of Grignard reagents are highly sensitive to solvent properties, particularly the coordinating ability and presence of moisture.

  • Objective: To evaluate the efficiency of Grignard reagent formation and subsequent reaction in this compound versus a standard ether-based solvent system.

  • Model Reaction: The formation of phenylmagnesium bromide from bromobenzene and magnesium, followed by reaction with benzaldehyde to form diphenylmethanol.

  • Key Metrics:

    • Yield of the Grignard reagent (determined by titration).

    • Yield of the final alcohol product.

    • Level of side-product formation (e.g., biphenyl).

Liquid-Liquid Extraction Efficiency

The ability of a solvent to efficiently extract a target compound from a mixture is a fundamental application.

  • Objective: To compare the extraction efficiency of a model organic compound from an aqueous solution using this compound and hexane.

  • Model System: Extraction of caffeine from an aqueous solution.

  • Key Metrics:

    • Partition coefficient of caffeine between the organic and aqueous phases.

    • Overall extraction yield after a set number of extractions.

    • Solvent loss due to evaporation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the validation experiments described above.

General Solvent Purity and Quality Assessment

Prior to use in any reaction, the purity of this compound and the comparative solvents should be assessed using the following standard methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any impurities.

  • Karl Fischer Titration: To determine the water content.

  • UV-Vis Spectroscopy: To assess the presence of any UV-absorbing impurities.

G cluster_0 Solvent Quality Control Solvent Sample Solvent Sample GC-MS Analysis GC-MS Analysis Solvent Sample->GC-MS Analysis Karl Fischer Titration Karl Fischer Titration Solvent Sample->Karl Fischer Titration UV-Vis Spectroscopy UV-Vis Spectroscopy Solvent Sample->UV-Vis Spectroscopy Purity > 99.5% Purity > 99.5% GC-MS Analysis->Purity > 99.5% Karl Fischer Titration->Purity > 99.5% UV-Vis Spectroscopy->Purity > 99.5% Proceed to Application Proceed to Application Purity > 99.5%->Proceed to Application Yes Reject Batch Reject Batch Purity > 99.5%->Reject Batch No

Solvent Quality Control Workflow
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of the solvent to be tested (this compound, toluene, or p-xylene).

  • Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously.

  • Monitoring: Take aliquots of the reaction mixture at 1, 2, 4, 6, and 8 hours. Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by GC to determine the conversion.

  • Workup: After 8 hours, cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Start Reaction Setup Combine Reactants, Catalyst, and Base Start->Reaction Setup Solvent Addition Add Test Solvent Reaction Setup->Solvent Addition Heating and Stirring Heat to 100°C with Stirring Solvent Addition->Heating and Stirring Monitoring Take Aliquots at Time Intervals Heating and Stirring->Monitoring GC Analysis Analyze Aliquots by GC for Conversion Monitoring->GC Analysis Reaction Completion Reaction Completion GC Analysis->Reaction Completion Reaction Completion->Monitoring No Workup Cool, Quench, and Extract Reaction Completion->Workup Yes Purification Column Chromatography Workup->Purification Analysis Determine Yield and Characterize Product Purification->Analysis End End Analysis->End

Suzuki-Miyaura Reaction Workflow

Conclusion

This compound possesses several desirable properties for a non-polar solvent, including a high boiling point and chemical stability. The proposed validation studies would provide the necessary quantitative data to ascertain its performance relative to established solvents like toluene, hexane, and p-xylene. For researchers and drug development professionals, the potential of a new, effective non-polar solvent warrants thorough investigation, and this guide provides a framework for such an evaluation. The successful validation of this compound could expand the toolkit of solvents available for challenging chemical transformations.

References

A Head-to-Head Battle of Alkylated Benzene Solvents in Synthesis: 1,4-Diisopropyl-2-methylbenzene Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall safety. This guide provides an objective comparison of 1,4-diisopropyl-2-methylbenzene against other common alkylated benzene solvents—toluene, xylene, and cumene—supported by available data and experimental insights.

Alkylated benzenes are a versatile class of organic solvents widely employed in chemical synthesis due to their ability to dissolve a broad range of organic compounds and their relatively high boiling points, which make them suitable for reactions requiring elevated temperatures. This comparison will delve into the physical properties, performance in key synthetic transformations, and safety considerations of these solvents to aid in informed solvent selection.

Physical Properties: A Comparative Overview

The physical properties of a solvent, such as boiling point, melting point, and flash point, are crucial for determining its suitability for specific reaction conditions and for ensuring safe handling. The following table summarizes the key physical properties of this compound and its common counterparts.

PropertyThis compoundTolueneXylene (mixed isomers)Cumene (Isopropylbenzene)
Molecular Formula C₁₃H₂₀C₇H₈C₈H₁₀C₉H₁₂
Molecular Weight ( g/mol ) 176.30[1][2]92.14106.16120.19
Boiling Point (°C) ~230-233110.6138-144152-153
Melting Point (°C) --95-47.4 to 13.3-96
Density (g/mL at 20°C) ~0.8750.867~0.86-0.880.862
Flash Point (°C) ~964~27-3236
Water Solubility Insoluble0.52 g/LInsolubleInsoluble

Key Observations:

  • Boiling Point: this compound possesses a significantly higher boiling point compared to toluene, xylene, and cumene. This property makes it an excellent choice for high-temperature reactions where maintaining solvent reflux at elevated temperatures is necessary.

  • Flash Point: The high flash point of this compound indicates a lower fire hazard compared to the other solvents, which are highly flammable. This is a critical safety advantage in a laboratory and industrial setting.

  • Molecular Structure: The increased alkyl substitution on the benzene ring in this compound contributes to its higher boiling point and lower volatility.

Performance in Key Synthetic Reactions

The performance of a solvent can vary significantly depending on the reaction type. While direct comparative studies for this compound against the other solvents in specific, named reactions with detailed yield comparisons are limited in publicly available literature, we can infer performance based on general principles and available data for similar high-boiling aromatic solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent can influence catalyst stability, solubility of reagents, and ultimately, the reaction yield. Aromatic hydrocarbons like toluene and xylene are common solvents for these reactions.

While specific data for this compound is scarce, its high boiling point could be advantageous for challenging coupling reactions that require high temperatures to proceed at a reasonable rate. However, the increased steric bulk of the solvent might also influence the coordination of ligands to the metal center, potentially affecting catalytic activity.

Illustrative Experimental Workflow for a Generic Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Generic Suzuki-Miyaura Coupling Workflow reagents Aryl Halide Arylboronic Acid Base (e.g., K2CO3) reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Solvent (e.g., 1,4-diisopropyl- 2-methylbenzene) solvent->reaction_mixture catalyst Palladium Catalyst & Ligand catalyst->reaction_mixture heating Heat to Reflux reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Toluene and xylene are frequently used as solvents for this transformation. The higher boiling point of this compound could be beneficial for less reactive aryl halides or amines that require more forcing conditions.

Logical Relationship of Solvent Properties to Reaction Conditions:

Solvent_Properties_Relationship Solvent Property Impact on Reaction Conditions cluster_solvent Solvent Properties cluster_reaction Reaction Advantages High Boiling Point High Boiling Point High Reaction Temperature High Reaction Temperature High Boiling Point->High Reaction Temperature Low Volatility Low Volatility Reduced Solvent Loss Reduced Solvent Loss Low Volatility->Reduced Solvent Loss Chemical Inertness Chemical Inertness Stable Reaction Environment Stable Reaction Environment Chemical Inertness->Stable Reaction Environment Overcoming High Activation Barriers Overcoming High Activation Barriers High Reaction Temperature->Overcoming High Activation Barriers Process Safety & Economy Process Safety & Economy Reduced Solvent Loss->Process Safety & Economy

Caption: Relationship between solvent properties and reaction advantages.

Experimental Protocols

While direct comparative experimental data is limited, the following general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can be adapted for use with this compound and other alkylated benzene solvents. Researchers should optimize reaction conditions for each specific substrate combination and solvent.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the desired alkylated benzene solvent (e.g., this compound, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the appropriate phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the desired alkylated benzene solvent (e.g., this compound, 2 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Safety and Environmental Considerations

Safety is a paramount concern in any chemical synthesis. As highlighted in the physical properties table, this compound offers a significant safety advantage due to its much higher flash point compared to toluene, xylene, and cumene.

SolventKey Safety Hazards
This compound Combustible liquid. Skin and eye irritant.
Toluene Highly flammable liquid and vapor. Harmful if inhaled or swallowed. Suspected of damaging fertility or the unborn child.
Xylene Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation.
Cumene Flammable liquid and vapor. May be fatal if swallowed and enters airways. Suspected of causing cancer.

From an environmental perspective, all alkylated benzenes are volatile organic compounds (VOCs) and their release into the atmosphere should be minimized. The lower volatility of this compound can be an advantage in reducing fugitive emissions.

Conclusion

This compound presents itself as a valuable alternative to more traditional alkylated benzene solvents, particularly for high-temperature applications. Its high boiling point and significantly higher flash point offer both operational and safety advantages. While a lack of direct, quantitative comparative performance data in the literature is a current limitation, its physical properties suggest it is a strong candidate for reactions requiring elevated temperatures to overcome high activation barriers or to improve reaction rates.

For researchers and drug development professionals, the selection of this compound should be considered when its specific properties align with the requirements of the chemical transformation, especially when thermal stability and enhanced safety are priorities. As with any solvent, empirical evaluation and optimization for each specific application are crucial to achieving the desired synthetic outcome.

References

A Comparative Study: 1,4-Diisopropyl-2-methylbenzene and Durene as High-Boiling Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of a reaction medium is a critical parameter that can significantly influence reaction kinetics, product selectivity, and overall process efficiency. For reactions requiring elevated temperatures, high-boiling aromatic hydrocarbons serve as indispensable solvents. This guide provides a comparative analysis of two such solvents: 1,4-diisopropyl-2-methylbenzene and durene (1,2,4,5-tetramethylbenzene), offering researchers, scientists, and drug development professionals a data-driven basis for solvent selection.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key physicochemical data for this compound and durene.

PropertyThis compoundDureneReference
Molecular Formula C₁₃H₂₀C₁₀H₁₄[1][2]
Molecular Weight 176.30 g/mol 134.22 g/mol [2][3]
Appearance Colorless liquidColorless crystalline solid[2][4]
Melting Point -17 °C79.2 °C[5][6]
Boiling Point ~235 °C (estimated)192 °C[6]
Density ~0.87 g/mL (estimated for the isomer)0.868 g/cm³[6]
Flash Point Not available73.9 °C[6]
Solubility Insoluble in water; soluble in nonpolar organic solvents like hexane and toluene.Insoluble in water; soluble in ethanol, ether, and benzene.[4][6]
Polarity NonpolarNonpolar[4][6]

Performance as Reaction Media: A Comparative Overview

Both this compound and durene are nonpolar, high-boiling aromatic solvents, making them suitable for a range of organic reactions, particularly those requiring temperatures exceeding the boiling points of more common solvents like toluene or xylene.[7]

Durene , with its symmetrical structure and a melting point of 79.2 °C, exists as a solid at room temperature.[6] This necessitates heating for its use as a solvent, which can be either an advantage or a disadvantage depending on the specific application. The solid nature of durene at ambient temperature can simplify product isolation by crystallization upon cooling. Its relatively high boiling point of 192 °C allows for a wide operational temperature range.[6] Durene has been noted for its use in Friedel-Crafts reactions, where its inertness and high boiling point are advantageous.[8]

Experimental Protocols: Friedel-Crafts Acylation as a Case Study

To illustrate the application of these solvents, a general experimental protocol for a Friedel-Crafts acylation is provided below. This reaction is a classic example of an electrophilic aromatic substitution where high-boiling aromatic solvents can be effectively utilized.[7][8]

General Procedure for Friedel-Crafts Acylation:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with the aromatic substrate and the high-boiling solvent (durene or this compound). If using durene, the mixture is heated to above its melting point to ensure a homogeneous solution.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution while maintaining the temperature.[9]

  • Acylating Agent Addition: The acylating agent (e.g., an acyl chloride or acid anhydride) is dissolved in a small amount of the same solvent and added dropwise from the dropping funnel to the reaction mixture.[8]

  • Reaction Monitoring: The reaction is heated to the desired temperature and monitored by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Product Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

Logical Workflow for Solvent Selection and Reaction Execution

The selection and use of a high-boiling aromatic solvent in a chemical reaction can be visualized through the following logical workflow.

G cluster_0 Solvent Selection cluster_1 Reaction Execution A Define Reaction Requirements (Temperature, Reactant Solubility) B Evaluate Physicochemical Properties (Boiling Point, Melting Point, Polarity) A->B C Select Solvent (this compound or Durene) B->C D Reaction Setup (Drying of Glassware, Inert Atmosphere) C->D Proceed to Experiment E Addition of Reactants and Solvent D->E F Reaction Monitoring (TLC, GC, etc.) E->F G Work-up and Product Isolation F->G H Product Purification and Characterization G->H

Caption: Logical workflow for solvent selection and reaction execution.

Signaling Pathway of a Catalyzed Reaction

The following diagram illustrates a simplified signaling pathway for a generic Lewis acid-catalyzed reaction, such as a Friedel-Crafts acylation, highlighting the role of the solvent as the reaction medium.

G A Reactant A (Aromatic Substrate) F Reaction Intermediate [A-Electrophile Adduct] A->F B Reactant B (Acylating Agent) E Activated Electrophile [B-Catalyst Complex] B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Solvent (Durene or this compound) D->A D->B D->C E->F G Product F->G

Caption: Simplified signaling pathway for a Lewis acid-catalyzed reaction.

Conclusion

Both this compound and durene offer distinct advantages as high-boiling reaction media. The choice between them will largely depend on the specific requirements of the chemical transformation, including the desired reaction temperature, the physical state of the reactants and products, and the preferred method of product isolation. While durene's solid nature at room temperature can be beneficial for purification by crystallization, this compound's liquid state simplifies handling. Further experimental studies directly comparing the performance of these two solvents in a wider range of reactions would be invaluable to the chemical research community.

References

A Spectroscopic Showdown: Differentiating Isomers of 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the spectroscopic comparison of 1,4-diisopropyl-2-methylbenzene and its structural isomers. This report details the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a valuable resource for unambiguous identification in complex research environments.

The structural isomers of diisopropyl-methylbenzene, all sharing the molecular formula C₁₃H₂₀, present a significant analytical challenge due to their similar physical and chemical properties. Distinguishing between these closely related compounds is crucial in various research and development sectors, including drug development, materials science, and chemical synthesis, where precise molecular identification is paramount. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, leveraging ¹H NMR, ¹³C NMR, IR, and MS data to create a clear and concise framework for their differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and one of its common isomers, 1-methyl-2,4-diisopropylbenzene. The availability of complete spectral data for all isomers is limited in public databases; therefore, this guide focuses on the most well-characterized isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAr-H-CH(CH₃)₂-CH(CH ₃)₂Ar-CH₃
This compound~7.0-7.2~2.8-3.0 (septet)~1.2 (d)~2.3 (s)
1-methyl-2,4-diisopropylbenzene~6.9-7.1~2.8-3.3 (septet)~1.2 (d)~2.3 (s)
Note: 'd' denotes a doublet, 'septet' denotes a septet, and 's' denotes a singlet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic C-C H(CH₃)₂-CH(C H₃)₂Ar-C H₃
This compound~123-147~33-34~24~20
1-methyl-2,4-diisopropylbenzene~123-146~28-33~24~19
Note: The number of distinct aromatic signals is a key differentiator between isomers due to molecular symmetry.
Table 3: Key IR Absorption Bands (in cm⁻¹)
CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)Overtone/Combination Bands
This compound~3050~2870-2960~1600, ~1500, ~1460~1700-2000
1-methyl-2,4-diisopropylbenzene~3040~2870-2960~1610, ~1495, ~1460~1700-2000
Table 4: Mass Spectrometry Data (m/z values of major fragments)
CompoundMolecular Ion (M⁺)[M-15]⁺[M-43]⁺
This compound[1]176161133
1-methyl-2,4-diisopropylbenzene176161133
Note: The mass spectra of these isomers are often very similar, making unambiguous identification by this method alone challenging.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of 0-10 ppm.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectra. The spectral width was set to cover the range of 0-160 ppm.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure the analysis of a pure compound.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

Distinguishing Isomers: A Logical Approach

The primary challenge in analyzing diisopropyl-methylbenzene isomers lies in their subtle structural differences. A logical workflow can aid in their differentiation, as illustrated in the diagram below. The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a powerful diagnostic tool, directly reflecting the symmetry of the molecule.

Isomer_Differentiation Start Mixture of Diisopropyl-methylbenzene Isomers MS Mass Spectrometry (m/z 176) Start->MS IR IR Spectroscopy (Aromatic C-H, C=C stretches) Start->IR NMR NMR Spectroscopy (¹³C and ¹H) Start->NMR Symmetry Analyze Aromatic ¹³C NMR Signals NMR->Symmetry Isomer1 This compound (4 Aromatic ¹³C Signals) Symmetry->Isomer1 Symmetrical Isomer2 1-methyl-2,4-diisopropylbenzene (6 Aromatic ¹³C Signals) Symmetry->Isomer2 Asymmetrical OtherIsomers Other Isomers (Varying number of signals) Symmetry->OtherIsomers Varying Symmetry

Caption: Logical workflow for the differentiation of diisopropyl-methylbenzene isomers.

This guide highlights the power of a multi-technique spectroscopic approach for the unambiguous identification of closely related structural isomers. While mass spectrometry and IR spectroscopy provide valuable preliminary data, NMR spectroscopy, particularly ¹³C NMR, is often the definitive tool for distinguishing between isomers based on their unique molecular symmetry. The detailed data and protocols presented here serve as a foundational resource for researchers working with these compounds.

References

A Comparative Guide to HPLC Method Development for 1,4-Diisopropyl-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of 1,4-diisopropyl-2-methylbenzene and its derivatives. Alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), are also discussed to provide a broader context for method selection. Experimental data from studies on structurally similar compounds, such as cymene and diisopropylbenzene isomers, have been compiled to support the proposed methodologies.

Introduction

This compound, a substituted aromatic hydrocarbon, and its derivatives are of interest in various fields, including chemical synthesis and pharmaceutical development. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing purity, and identifying impurities. Reversed-phase HPLC is a widely used technique for the separation of nonpolar to moderately polar compounds, making it a primary choice for the analysis of these alkylbenzene derivatives. This guide will delve into the nuances of HPLC method development and compare its performance with GC and SFC.

Comparison of Analytical Techniques

The choice of analytical technique for this compound and its derivatives depends on the specific analytical challenge, including the volatility of the analytes, the complexity of the sample matrix, and the desired resolution and analysis time.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase.
Typical Analytes Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.Can analyze a wide range of compounds, including those suitable for both GC and HPLC.[1]
Stationary Phase Commonly C18, C8, Phenyl bonded silica.Typically polydimethylsiloxane or polyethylene glycol coated capillaries.Similar to HPLC, with a wider variety of polar and chiral phases.
Mobile Phase Acetonitrile/water, Methanol/water mixtures.Inert gases like Helium, Nitrogen, Hydrogen.Supercritical CO2 with organic modifiers (e.g., methanol).
Advantages Versatile, wide range of detectors, suitable for non-volatile compounds.High resolution, fast analysis for volatile compounds.Fast separations, reduced organic solvent consumption, suitable for chiral separations.[2][3]
Disadvantages Higher solvent consumption, longer analysis times for some applications.Requires analytes to be volatile and thermally stable.Higher initial instrument cost.

HPLC Method Development for this compound Derivatives

Based on the analysis of structurally similar compounds like p-cymene and diisopropylbenzene isomers, a reversed-phase HPLC method is the most suitable approach.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for alkylbenzenes.
Mobile Phase Acetonitrile and WaterOffers good solubility for the analytes and appropriate polarity for separation.
Elution Mode Isocratic or GradientIsocratic for simple mixtures, gradient for complex samples with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm or 254 nmAromatic rings of the analytes exhibit strong UV absorbance at these wavelengths.
Column Temp. Ambient or slightly elevated (e.g., 30 °C)To ensure reproducible retention times.
  • Standard Preparation: Prepare a stock solution of this compound and its derivatives in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in acetonitrile to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) for isocratic elution. For gradient elution, start with a lower concentration of acetonitrile and increase it over time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of the standards.

Alternative Techniques: GC and SFC

GC is an excellent alternative for the analysis of volatile alkylbenzenes like cymene isomers.

Typical GC Method Parameters

ParameterRecommended Condition
Column Nonpolar (e.g., DB-5, HP-5MS) or polar (e.g., Carbowax) capillary column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

A study on cymene isomers using a nonpolar diphenyl:dimethylpolysiloxane (5:95) column reported the following retention indices (RI): m-cymene (RI = 1022), p-cymene (RI = 1024), and o-cymene (RI = 1039), demonstrating the capability of GC to separate these closely related isomers.[4]

SFC offers a "green" alternative with faster analysis times compared to HPLC.

Typical SFC Method Parameters

ParameterRecommended Condition
Column Similar to HPLC columns (e.g., C18, Diol, 2-Ethylpyridine)
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol)
Back Pressure 100-150 bar
Temperature 30-50 °C
Detector UV or MS

SFC has been shown to be effective for the separation of various isomers, including chiral and positional isomers.[5]

Logical Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing a robust HPLC method for this compound derivatives.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Final Method A Define Analytical Target Profile B Select Column (e.g., C18, Phenyl) A->B C Select Mobile Phase (ACN/Water, MeOH/Water) B->C D Initial Gradient Run C->D E Optimize Gradient Slope D->E Evaluate Initial Results F Adjust Mobile Phase Composition E->F G Optimize Flow Rate and Temperature F->G H Fine-tune for Resolution and Peak Shape G->H I Specificity H->I Proceed to Validation J Linearity and Range I->J K Accuracy and Precision J->K L Robustness K->L M Finalized and Documented HPLC Method L->M Method Approved

HPLC Method Development Workflow

Conclusion

For the routine analysis of this compound and its derivatives, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a robust and reliable choice. This method offers good resolution for separating the parent compound from its potential impurities and degradation products. For volatile derivatives or when faster analysis times are critical, GC and SFC present viable alternatives, respectively. The selection of the optimal analytical technique should be based on a thorough evaluation of the specific analytical requirements and available instrumentation.

References

Comparative reaction kinetics in 1,4-diisopropyl-2-methylbenzene versus toluene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of the reaction kinetics of 1,4-diisopropyl-2-methylbenzene and toluene, two alkyl-substituted aromatic hydrocarbons. The comparison focuses on three key reaction types: oxidation, nitration, and halogenation. Due to a scarcity of published kinetic data for this compound, this guide combines established experimental data for toluene with a qualitative analysis of this compound's expected reactivity based on structural and electronic effects. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of how alkyl substitution patterns influence the reactivity of aromatic rings. All quantitative data is summarized in tables, and key reaction pathways are illustrated with diagrams.

Introduction

Toluene is a foundational aromatic hydrocarbon with a single methyl substituent that moderately activates the benzene ring towards electrophilic substitution. In contrast, this compound possesses three activating alkyl groups: two isopropyl groups and one methyl group. These substituents significantly increase the electron density of the aromatic ring but also introduce considerable steric hindrance. This guide explores how these structural differences are predicted to influence the kinetics and outcomes of common aromatic reactions.

The key points of comparison are:

  • Reaction Rate: How the electronic effects of the alkyl groups (inductive and hyperconjugative) influence the speed of the reaction.

  • Regioselectivity: How the directing effects of the substituents and steric hindrance control the position of substitution on the aromatic ring.

  • Side Reactions: The potential for alternative reaction pathways, such as reactions at the benzylic positions or ipso-substitution.

Comparative Kinetic Data

The following sections present available kinetic data for toluene and a qualitative assessment for this compound.

Oxidation

Liquid-phase oxidation of alkylbenzenes is a commercially important process. The reaction typically proceeds via a free-radical chain mechanism, targeting the benzylic hydrogens.

Table 1: Comparative Oxidation Kinetic Parameters

ParameterTolueneThis compound (Predicted)
Reaction Order (vs. Substrate) First-order[1]Expected to be similar (first-order)
Reaction Order (vs. Oxygen) First-order[1]Expected to be similar (first-order)
Intrinsic Activation Energy (Ea) ~57.35 kJ/mol (liquid-phase, air)[1]Lower
Relative Rate BaselineSignificantly Faster
Primary Products Benzaldehyde, Benzoic Acid[1][2]Isopropyl- and methyl-substituted benzaldehydes and benzoic acids, hydroperoxides

Discussion: The C-H bonds at the benzylic positions of the isopropyl groups in this compound are tertiary and thus weaker than the primary benzylic C-H bonds of toluene. This suggests a lower activation energy and a significantly faster rate of hydrogen abstraction, leading to more rapid oxidation. The presence of three alkyl chains provides multiple sites for radical attack.

Nitration

Nitration is a classic electrophilic aromatic substitution (EAS) reaction. The rate is highly dependent on the electron density of the aromatic ring.

Table 2: Comparative Nitration Kinetic Parameters

ParameterTolueneThis compound (Predicted)
Relative Rate (vs. Benzene) ~25 times faster[3]Significantly faster than toluene
Activation Energy (Ea) ~24.24 kJ/mol (over H-mordenite catalyst)[4]Lower
Directing Effect of Substituents Ortho, Para-directing[3]Ortho, Para-directing (all three alkyl groups)
Major Mononitration Products 2-Nitrotoluene, 4-Nitrotoluene[3]3-Nitro-1,4-diisopropyl-2-methylbenzene, 5-Nitro-1,4-diisopropyl-2-methylbenzene
Potential Side Reactions Dinitration[5]Nitrodeisopropylation (Ipso-attack)[6]

Discussion: The three electron-donating alkyl groups on this compound strongly activate the ring towards electrophilic attack, making its nitration rate substantially higher than that of toluene. However, the regioselectivity is complex. The positions ortho and para to the methyl group are positions 3 and 6. The positions ortho and para to the C1-isopropyl group are 2 (substituted), 6, and 4 (substituted). The positions ortho and para to the C4-isopropyl group are 3, 5, and 1 (substituted). The combined directing effects point to positions 3, 5, and 6. Steric hindrance from the bulky isopropyl groups will likely disfavor substitution at position 3. Attack at the ipso-positions (C1 or C4) is also possible and can lead to the displacement of an isopropyl group (nitrodeisopropylation)[6].

Halogenation

Halogenation of alkylbenzenes can occur via two distinct pathways depending on the reaction conditions.

Table 3: Comparative Halogenation Pathways

ConditionReaction TypeTolueneThis compound (Predicted)
Lewis Acid (e.g., FeCl₃) Electrophilic Aromatic SubstitutionOrtho/Para-chlorotolueneRing chlorination at available positions (e.g., 3, 5, 6), rate faster than toluene.
UV Light / Heat Free Radical SubstitutionBenzyl chloride (side-chain)[7][8]Primarily side-chain halogenation at the tertiary benzylic position of the isopropyl groups.

Discussion: In the presence of a Lewis acid, halogenation occurs on the aromatic ring. Similar to nitration, this compound is expected to react faster than toluene due to its higher electron density. Under UV light or heat, the reaction proceeds via a free-radical mechanism. The tertiary benzylic hydrogens on the isopropyl groups are the most susceptible to abstraction, meaning side-chain halogenation will be highly favored at these positions over the methyl group or the aromatic ring[7][9].

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed reactions.

G cluster_toluene Toluene Oxidation cluster_dimb This compound Oxidation Toluene Toluene Benzyl_Radical Benzyl_Radical Toluene->Benzyl_Radical H abstraction Benzyl_Peroxy_Radical Benzyl_Peroxy_Radical Benzyl_Radical->Benzyl_Peroxy_Radical + O2 Benzaldehyde Benzaldehyde Benzyl_Peroxy_Radical->Benzaldehyde Radical Cascade Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid Further Oxidation DIMB 1,4-Diisopropyl- 2-methylbenzene Tertiary_Benzylic_Radical Tertiary Benzylic Radical DIMB->Tertiary_Benzylic_Radical H abstraction (favored) Hydroperoxide Hydroperoxide Tertiary_Benzylic_Radical->Hydroperoxide + O2, + H Carbonyl_Products Carbonyl_Products Hydroperoxide->Carbonyl_Products Decomposition

Caption: Comparative free-radical oxidation pathways.

G Toluene Toluene Toluene_Sigma Sigma Complex (Ortho/Para) Toluene->Toluene_Sigma DIMB 1,4-Diisopropyl- 2-methylbenzene DIMB_Sigma Sigma Complex (Positions 3, 5, 6) DIMB->DIMB_Sigma DIMB_Ipso Ipso Sigma Complex (Positions 1, 4) DIMB->DIMB_Ipso Nitronium Nitronium Ion (NO2+) Nitronium->Toluene Attack Nitronium->DIMB Attack Nitro_Toluene o/p-Nitrotoluene Toluene_Sigma->Nitro_Toluene -H+ Nitro_DIMB Nitro-DIMB DIMB_Sigma->Nitro_DIMB -H+ Deisopropylated_Product Nitrodeisopropylated Product DIMB_Ipso->Deisopropylated_Product -C3H7+

Caption: Electrophilic nitration pathways showing potential for ipso-substitution.

Experimental Protocols

The following are generalized protocols for conducting the comparative kinetic studies discussed. Researchers should adapt these protocols with appropriate safety measures and analytical techniques.

Protocol for Liquid-Phase Oxidation
  • Reactor Setup: A stirred, temperature-controlled batch reactor equipped with a gas inlet for oxygen or air, a reflux condenser, and sampling ports is required.

  • Reaction Mixture: Charge the reactor with the substrate (toluene or this compound) and a suitable solvent if necessary (e.g., acetic acid). Add a catalyst, such as a cobalt or manganese salt, if a catalyzed reaction is being studied[2].

  • Initiation: Heat the mixture to the desired reaction temperature (e.g., 100-150°C). Once stable, begin bubbling air or oxygen through the mixture at a constant, measured flow rate.

  • Kinetic Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately (e.g., by cooling).

  • Analysis: Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and the formation of products (e.g., aldehydes, carboxylic acids) over time.

  • Data Processing: Plot concentration versus time to determine the reaction rate. Perform experiments at different initial concentrations and temperatures to determine the reaction order and activation energy.

Protocol for Electrophilic Nitration
  • Nitrating Mixture Preparation: Prepare the nitrating agent by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place the substrate (toluene or this compound), often dissolved in an inert solvent like dichloromethane.

  • Reaction Execution: Cool the substrate mixture in an ice bath. Slowly add the nitrating mixture from the dropping funnel while maintaining a low temperature (e.g., 0-10°C) to control the reaction rate and minimize dinitration[3].

  • Kinetic Monitoring: Extract aliquots at specified time intervals. Quench the reaction by adding the aliquot to a large volume of ice-cold water.

  • Workup and Analysis: Neutralize the quenched mixture and extract the organic components with a suitable solvent. Analyze the organic layer by GC-MS to identify and quantify the isomeric products and remaining starting material.

  • Data Processing: Calculate the conversion and product selectivity at each time point to determine relative rates and isomer distributions.

Protocol for Free-Radical Halogenation
  • Reactor Setup: Use a flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer. Position a UV lamp (e.g., a sunlamp) to irradiate the flask.

  • Reaction Mixture: Add the substrate (toluene or this compound) to the flask.

  • Initiation: Heat the mixture to reflux. Slowly bubble chlorine gas through the solution or add a radical initiator like N-bromosuccinimide (NBS) while irradiating with the UV lamp[8].

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots over time and analyzing them by GC to follow the disappearance of the starting material and the appearance of side-chain halogenated products.

  • Data Processing: Determine the rate of reaction by plotting the concentration of the starting material against time.

Conclusion

The kinetic behavior of this compound is predicted to differ substantially from that of toluene due to the cumulative electron-donating effects and significant steric hindrance of its three alkyl substituents.

  • Reactivity: In all examined reaction types (oxidation, nitration, halogenation), this compound is expected to react significantly faster than toluene. This is attributed to the enhanced electron density of the aromatic ring for electrophilic attack and the presence of weaker tertiary benzylic C-H bonds for radical abstraction.

  • Selectivity: While the activating groups in this compound direct substitution to specific positions, steric hindrance from the bulky isopropyl groups will play a crucial role in determining the final product distribution. Furthermore, the potential for side reactions like nitrodeisopropylation represents a key diverging pathway compared to toluene.

Experimental validation is required to quantify these predicted differences in reactivity and to fully elucidate the product distributions for reactions involving this compound. The protocols provided herein offer a framework for conducting such validation studies.

References

A Comparative Guide to Friedel-Crafts Acylation: 1,4-Diisopropyl-2-methylbenzene vs. Xylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-diisopropyl-2-methylbenzene and xylene as substrates in Friedel-Crafts acylation reactions. The comparison is based on established principles of electrophilic aromatic substitution, supported by available experimental data for xylene. Due to a lack of specific experimental data in the reviewed literature for the Friedel-Crafts acylation of this compound, its reactivity is inferred based on theoretical electronic and steric effects.

Executive Summary

Both this compound and xylene are activated aromatic compounds that readily undergo Friedel-Crafts acylation. The primary differences in their reactivity and product distribution arise from the nature and arrangement of their alkyl substituents.

  • This compound: Possesses three activating alkyl groups (two isopropyl and one methyl), suggesting high intrinsic reactivity towards electrophilic attack. However, the bulky isopropyl groups introduce significant steric hindrance, which is expected to lower the reaction rate and strictly control the position of acylation.

  • Xylene: With two activating methyl groups, xylene is also highly reactive. The smaller size of the methyl groups compared to isopropyl groups results in less steric hindrance, leading to potentially faster reaction rates under similar conditions. The isomeric form of xylene (ortho, meta, or para) will dictate the regioselectivity of the acylation.

This guide will delve into the theoretical underpinnings of these differences and provide practical experimental considerations.

Theoretical Comparison of Reactivity and Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the rate is influenced by the electron density of the aromatic ring, and the position of substitution is governed by both electronic and steric effects of the substituents.

Electronic Effects:

Alkyl groups are electron-donating through an inductive effect, thereby activating the benzene ring and making it more nucleophilic and reactive towards the acylium ion electrophile.

  • This compound: With three alkyl substituents, the aromatic ring is highly activated. The cumulative electron-donating effect of two isopropyl groups and one methyl group makes this substrate, in principle, more reactive than xylene.

  • Xylene: The two methyl groups in xylene also activate the ring, making it significantly more reactive than benzene.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the aromatic ring positions to the bulky acyl group.

  • This compound: The two large isopropyl groups create considerable steric congestion. Acylation is expected to occur at the least sterically hindered position, which is the hydrogen at position 5. Attack at other positions would be severely disfavored due to steric clashes with the adjacent isopropyl and methyl groups.

  • Xylene:

    • p-Xylene: The two methyl groups are para to each other, making all four remaining positions electronically equivalent. Acylation occurs at any of these positions to yield a single product.

    • m-Xylene: The methyl groups are at positions 1 and 3. The most favored position for acylation is position 4 (para to one methyl group and ortho to the other), which is sterically accessible. Position 2 is highly hindered, and position 5 is also a likely, but perhaps minor, product.

    • o-Xylene: The methyl groups are at positions 1 and 2. The incoming acyl group will preferentially add to the less hindered positions, 4 and 5.

Experimental Data for Friedel-Crafts Acylation of Xylene

The following table summarizes representative experimental data for the Friedel-Crafts acylation of xylene isomers. Note that specific yields and conditions can vary based on the acylating agent, catalyst, solvent, and reaction time.

SubstrateAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)
p-XyleneAcetyl ChlorideAlCl₃CS₂0 - 512,5-Dimethylacetophenone~90%
m-XyleneButyryl ChlorideAlCl₃Dichloromethane0 - RT22,4-DimethylbutyrophenoneHigh
o-XyleneAcetyl ChlorideAlCl₃CS₂0 - 513,4-DimethylacetophenoneHigh

Experimental Workflow and Protocols

The following section outlines a general experimental protocol for Friedel-Crafts acylation and a logical workflow for comparing the two substrates.

Logical Workflow for Comparative Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Select Substrates: 1. This compound 2. Xylene Isomer (e.g., p-Xylene) C1 Reaction with This compound A->C1 Identical Conditions C2 Reaction with Xylene A->C2 Identical Conditions B Prepare Acylating Agent/Catalyst Slurry (e.g., Acetyl Chloride + AlCl3 in CS2) B->C1 B->C2 D Monitor Reaction Progress (TLC, GC) C1->D C2->D E Quench Reaction (Ice-cold HCl) D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Purify Product (Distillation or Chromatography) G->H I Characterize Products (NMR, IR, Mass Spec) H->I J Determine Yield and Isomer Distribution I->J K Compare Reactivity and Selectivity J->K

Caption: Comparative Experimental Workflow for Friedel-Crafts Acylation.

General Experimental Protocol for Friedel-Crafts Acylation of p-Xylene

This protocol is representative and should be adapted based on the specific acylating agent and substrate. All operations should be carried out in a well-ventilated fume hood.

Materials:

  • p-Xylene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Reagent Preparation: In the reaction flask, dissolve p-xylene (1.0 eq) in anhydrous CS₂ or DCM. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional hour, or until the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (CS₂ or DCM).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or column chromatography to obtain the pure 2,5-dimethylacetophenone.

Considerations for this compound:

While a specific protocol is not available, the above procedure could be adapted. Due to the expected higher activation of the ring, the reaction might proceed faster. However, the increased steric hindrance might necessitate longer reaction times or slightly elevated temperatures to achieve a reasonable conversion. Careful monitoring of the reaction progress would be essential. The purification of the likely single product, 5-acetyl-1,4-diisopropyl-2-methylbenzene, would follow similar procedures.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the mechanistic steps of the Friedel-Crafts acylation.

G cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearo Rearomatization A Acyl Halide (R-CO-Cl) C Acylium Ion Electrophile ([R-C=O]+) A->C + B Lewis Acid (AlCl3) B->C Catalysis E Sigma Complex (Carbocation Intermediate) C->E Electrophilic Attack D Aromatic Substrate (e.g., Xylene) D->E Nucleophilic Attack F Deprotonation E->F G Acylated Product F->G H Catalyst Regeneration (AlCl3 + HCl) F->H

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

Unambiguous Structure Validation of 1,4-Diisopropyl-2-methylbenzene Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 1,4-diisopropyl-2-methylbenzene derivatives, a common scaffold in medicinal chemistry. Supporting predicted data and detailed experimental protocols offer a practical framework for the application of these powerful analytical tools.

The substitution pattern of aromatic rings is a key determinant of a molecule's biological activity and physicochemical properties. In the case of this compound and its derivatives, while 1D NMR (¹H and ¹³C) provides initial clues, overlapping signals and complex coupling patterns can often lead to ambiguity. 2D NMR spectroscopy offers a robust solution by spreading spectral information into a second dimension, revealing correlations between nuclei that are essential for definitive structure elucidation.

Performance Comparison of Key 2D NMR Techniques

The unequivocal assignment of all proton and carbon signals in a this compound derivative relies on a combination of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle. The most commonly employed and highly effective techniques include COSY, HSQC, HMBC, and NOESY.

2D NMR Technique Information Provided Strengths for this compound Derivatives Limitations
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically through 2-3 bonds).- Confirms the connectivity of protons on the aromatic ring. - Establishes the relationship between the methine and methyl protons of the isopropyl groups.- Does not provide information about quaternary carbons. - Can be complex to interpret in cases of severe signal overlap.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms (¹J-coupling).- Unambiguously assigns the carbon signals for all protonated carbons. - Simplifies the crowded aromatic region of the ¹³C spectrum.- Does not provide information about non-protonated (quaternary) carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).- Crucial for identifying quaternary carbons by correlating them with nearby protons. - Confirms the substitution pattern by showing long-range correlations between the methyl/isopropyl protons and the aromatic carbons.- The absence of a correlation does not definitively rule out a particular connectivity. - Optimization of the long-range coupling constant is sometimes required.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close in space (through-space interactions).- Confirms the substitution pattern by showing spatial proximity between the ortho methyl group protons and the adjacent isopropyl methine proton. - Can help to determine the preferred conformation of the isopropyl groups.- The intensity of NOE signals is distance-dependent and can be weak for protons that are further apart. - Can be affected by chemical exchange or molecular motion.

Supporting Predicted NMR Data for this compound

To illustrate the power of these techniques, predicted ¹H and ¹³C NMR data, along with key 2D correlations for the parent compound, this compound, are presented below. These predictions were generated using established computational algorithms and serve as a valuable reference for interpreting experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

Atom Predicted ¹H Shift Predicted ¹³C Shift
C1-145.9
C2-133.5
C37.10126.0
C4-145.5
C57.05123.8
C67.15129.7
C7 (CH₃)2.3020.5
C8 (CH)3.3033.8
C9 (CH₃)1.2524.0
C10 (CH)2.9034.1
C11 (CH₃)1.2224.1

Predicted Key 2D NMR Correlations:

Experiment Key Correlations
COSY H3 ↔ H5, H5 ↔ H6, H8 ↔ H9, H10 ↔ H11
HSQC H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, H7 ↔ C7, H8 ↔ C8, H9 ↔ C9, H10 ↔ C10, H11 ↔ C11
HMBC H7 ↔ C1, C2, C3; H8 ↔ C1, C2, C6; H10 ↔ C3, C4, C5; H3 ↔ C1, C5; H5 ↔ C3, C4; H6 ↔ C2, C4
NOESY H7 ↔ H8, H6 ↔ H8

Experimental Protocols

Acquiring high-quality 2D NMR data is paramount for accurate structure validation. The following provides a general methodology for the key experiments.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity, and to determine the spectral width for 2D experiments.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. The spectral width in the ¹³C dimension should be set to cover the expected range of carbon chemical shifts.

  • HMBC: Utilize a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a typical value of 8-10 Hz.

  • NOESY: A standard phase-sensitive gradient-selected NOESY experiment should be performed with a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.

Mandatory Visualizations

To further clarify the relationships and workflows involved in this analytical process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Validation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Structure_Elucidation Complete Structure Assignment COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation

Caption: Experimental workflow for 2D NMR-based structure validation.

key_correlations cluster_structure This compound cluster_correlations Key 2D NMR Correlations structure H7 H7 (CH₃) H8 H8 (CH) H7->H8 NOESY C1 C1 H7->C1 HMBC C2 C2 H7->C2 HMBC H8->C1 HMBC H8->C2 HMBC C6 C6 H8->C6 HMBC H6 H6 H6->H8 NOESY

Caption: Key HMBC and NOESY correlations for structure confirmation.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other analytical techniques can also provide structural information.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.- Can provide an unambiguous and highly detailed molecular structure.- Requires a single crystal of suitable quality, which can be difficult to obtain. - The determined structure is of the solid state, which may differ from the solution-state conformation.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of a molecule.- High sensitivity, requiring very small amounts of sample. - Can provide information about the elemental composition.- Does not directly provide information about the connectivity or stereochemistry of atoms. - Isomers often cannot be distinguished by MS alone.

Performance of 1,4-diisopropyl-2-methylbenzene as a solvent compared to mesitylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides an objective comparison of two aromatic hydrocarbon solvents: 1,4-diisopropyl-2-methylbenzene and the more commonly known mesitylene (1,3,5-trimethylbenzene). By presenting their physicochemical properties, performance in key reaction types, and safety considerations, this document aims to equip researchers with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical properties are fundamental to its behavior and suitability for a given chemical transformation. The following table summarizes the key physicochemical data for this compound and mesitylene.

PropertyThis compoundMesitylene (1,3,5-trimethylbenzene)
Molecular Formula C₁₃H₂₀C₉H₁₂
Molecular Weight 176.30 g/mol 120.19 g/mol [1]
Boiling Point ~238 °C (estimated)164.7 °C[1]
Melting Point Not readily available-44.8 °C[1]
Density ~0.86 g/mL (estimated for similar isomers)0.8637 g/cm³ at 20 °C[1]
Viscosity Not readily available0.76 cP at 25 °C
Solubility in Water Insoluble0.002% (20°C)[1]
Solubility in Organic Solvents Soluble in many organic solventsSoluble in alcohol, ether, acetone, and benzene[2]

Performance as a Reaction Solvent

Both this compound and mesitylene are non-polar, aprotic solvents, making them suitable for a range of organic reactions, particularly those involving organometallic reagents or requiring high temperatures.

Mesitylene:

Mesitylene is a well-established solvent in organic synthesis, valued for its high boiling point and ability to dissolve a wide array of non-polar compounds.[3][4] Its thermal stability makes it an excellent choice for reactions that require elevated temperatures to proceed at a reasonable rate.[3]

One notable application of mesitylene is in Grignard reactions . The higher boiling point of mesitylene compared to more common ethereal solvents like diethyl ether or tetrahydrofuran can be advantageous in situations where sluggish Grignard reagent formation or reaction is encountered.

Mesitylene has also been employed as a solvent in Suzuki-Miyaura cross-coupling reactions .[5] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, and the choice of solvent can significantly impact catalyst stability and reaction efficiency. The high boiling point of mesitylene can be beneficial for challenging couplings that require significant thermal energy.

This compound:

While less commonly cited in the literature as a reaction solvent compared to mesitylene, this compound shares similar properties that suggest its utility in comparable applications. Its even higher boiling point could offer an advantage in reactions requiring extremely high temperatures.

Based on its structural similarity to other high-boiling aromatic solvents, it can be inferred that this compound would be a suitable solvent for various organic transformations, including as a medium for Friedel-Crafts alkylation and acylation reactions.[6] Its non-polar nature would also lend itself to dissolving non-polar starting materials and intermediates.

Experimental Protocols: Representative Examples

To provide a practical context for the use of these solvents, the following are generalized experimental protocols for reactions where mesitylene is commonly employed.

Grignard Reaction in Mesitylene

Objective: To perform a Grignard reaction at an elevated temperature.

Methodology:

  • An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings.

  • The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

  • Anhydrous mesitylene is added to the flask to cover the magnesium.

  • A solution of the organic halide in anhydrous mesitylene is added dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required.

  • Once the Grignard reagent formation is complete, a solution of the electrophile in anhydrous mesitylene is added dropwise at a controlled rate.

  • The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography or distillation.

Suzuki-Miyaura Coupling in Mesitylene

Objective: To perform a Suzuki-Miyaura cross-coupling reaction at a high temperature.

Methodology:

  • To a reaction vessel are added the aryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Degassed mesitylene is added, and the reaction mixture is heated to the desired temperature (often in the range of 100-150 °C) with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent.

  • The mixture is then washed with water and brine.

  • The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Workflow and Decision Making

The selection of an appropriate high-boiling aromatic solvent involves considering several factors. The following diagram illustrates a simplified decision-making workflow.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Reaction Requirements B Required Temperature > 150°C? A->B C Consider Mesitylene B->C No D Consider this compound (or other higher boiling solvent) B->D Yes E Evaluate Solute Solubility C->E D->E F Perform Small-Scale Solubility Test E->F Uncertain G Proceed with Selected Solvent E->G Soluble H Re-evaluate Solvent Choice or Mixture E->H Insoluble F->E

Caption: A simplified workflow for selecting a high-boiling aromatic solvent.

Signaling Pathway Analogy for Solvent-Reactant Interaction

While not a biological signaling pathway, we can draw an analogy to illustrate the key interactions between the solvent, reactants, and catalyst in a generic cross-coupling reaction.

Solvent_Reactant_Interaction Solvent-Reactant Interaction Analogy cluster_solvent Solvent Environment (e.g., Mesitylene) A Reactant A (e.g., Aryl Halide) D Solvation & Activation A->D B Reactant B (e.g., Boronic Acid) B->D C Catalyst (e.g., Palladium Complex) C->D E Catalytic Cycle D->E F Product Formation E->F

Caption: Analogy of solvent-mediated reactant and catalyst interaction.

Conclusion

Both this compound and mesitylene are viable high-boiling, non-polar, aprotic solvents for a variety of organic reactions. Mesitylene is a more established and well-documented solvent, with clear applications in Grignard reactions and Suzuki-Miyaura couplings. This compound, with its even higher boiling point, presents a potentially useful alternative for reactions requiring extreme temperatures, though its applications are less documented in readily available literature. The choice between these two solvents will ultimately depend on the specific temperature requirements of the reaction, the solubility of the reactants and reagents, and cost and availability considerations. Researchers are encouraged to perform small-scale test reactions to determine the optimal solvent for their specific synthetic needs.

References

Safety Operating Guide

Personal protective equipment for handling 1,4-Diisopropyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed safety data for 1,4-Diisopropyl-2-methylbenzene is limited. The following information is primarily based on the safety data for the closely related chemical, 1,4-Diisopropylbenzene. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

Based on data for the analogous compound 1,4-Diisopropylbenzene, this chemical is considered hazardous.[1] It is classified as a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1]

Signal Word: Warning[1]

Primary Hazards:

  • Combustible liquid[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To prevent eye irritation from splashes or vapors.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.To prevent skin irritation upon contact.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.To prevent respiratory tract irritation.[1]

Operational and Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Handling Procedures:

  • Read and understand the safety data sheet for a similar compound like 1,4-Diisopropylbenzene before use.

  • Wear the appropriate personal protective equipment (goggles, gloves, lab coat).[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

  • Take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and flame.[1]

  • This compound may form explosive peroxides; containers should be dated upon opening and tested periodically for the presence of peroxides.[1]

First Aid Measures

Immediate response is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
Skin Contact Wash the affected area with plenty of soap and water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

  • Remove all sources of ignition.[1]

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[1]

  • Do not allow the chemical to enter drains or waterways.

Quantitative Data

The following table summarizes key quantitative data for this compound and the related compound 1,4-Diisopropylbenzene.

Property This compound 1,4-Diisopropylbenzene (for comparison)
Molecular Formula C13H20[2]C12H18[1]
Molecular Weight 176.30 g/mol [2]162.27 g/mol
CAS Number 58502-85-5[2]100-18-5[1]
Appearance No data availableColorless liquid[1]
Boiling Point No data available203 °C / 397 °F @ 760 mmHg[1]
Melting Point No data available-17 °C / 1.4 °F[1]
Flash Point No data available76 °C / 168.8 °F[1]
Density No data available0.86 g/cm³[1]
Vapor Pressure No data available0.25 mmHg @ 20 °C[1]
Water Solubility No data availableInsoluble[1]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Assess Hazards Assess Hazards (Review SDS of similar compounds) Select PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Hazards->Select PPE Prepare Work Area Prepare Work Area (Fume Hood, Eyewash Station) Select PPE->Prepare Work Area Chemical Handling Handle Chemical (Avoid ignition sources, good ventilation) Prepare Work Area->Chemical Handling Post-Handling Post-Handling Procedures (Wash hands, clean area) Chemical Handling->Post-Handling Spill Spill Occurs Chemical Handling->Spill Exposure Exposure Occurs Chemical Handling->Exposure Waste Collection Collect Waste (Inert absorbent for spills) Post-Handling->Waste Collection Spill Response Follow Spill Protocol (Evacuate, Ventilate, Absorb) Spill->Spill Response First Aid Administer First Aid (As per exposure route) Exposure->First Aid Dispose Dispose of Waste (Approved waste disposal) Waste Collection->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Diisopropyl-2-methylbenzene
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Reactant of Route 2
1,4-Diisopropyl-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.